Trypanothione synthetase-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H69N7O11 |
|---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
[2-(dodecanoylamino)-3-[3,4,5-tris(2-aminoethoxy)benzoyl]oxypropyl] 3,4,5-tris(2-aminoethoxy)benzoate |
InChI |
InChI=1S/C41H69N7O11/c1-2-3-4-5-6-7-8-9-10-11-37(49)48-32(28-58-40(50)30-24-33(52-18-12-42)38(56-22-16-46)34(25-30)53-19-13-43)29-59-41(51)31-26-35(54-20-14-44)39(57-23-17-47)36(27-31)55-21-15-45/h24-27,32H,2-23,28-29,42-47H2,1H3,(H,48,49) |
InChI Key |
VDFGCRYHWAHUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(COC(=O)C1=CC(=C(C(=C1)OCCN)OCCN)OCCN)COC(=O)C2=CC(=C(C(=C2)OCCN)OCCN)OCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Trypanothione Synthetase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, including Leishmania and Trypanosoma species, which are responsible for severe diseases in humans and animals. This enzyme catalyzes the biosynthesis of trypanothione, a unique dithiol that replaces the glutathione (B108866)/glutathione reductase system found in mammals. The absence of TryS in the mammalian host and its essentiality for parasite survival make it a prime target for the development of novel antiparasitic drugs. This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Trypanothione synthetase-IN-2, a competitive inhibitor of Leishmania infantum Trypanothione synthetase (LiTryS).
Discovery of this compound
This compound, also referred to as compound 3 in its discovery publication, was identified through the screening of an in-house library of 144 diverse molecules. The screening campaign utilized two parallel biochemical assays to detect inhibitors of L. infantum TryS.[1][2] This effort led to the identification of 13 inhibitors, among which this compound emerged as a competitive inhibitor with activity in the low micromolar range.[1][2]
Quantitative Data
The inhibitory activity and selectivity of this compound are summarized in the tables below.
| Parameter | Value | Target | Notes |
| IC50 | 5.4 µM | Leishmania infantum Trypanothione synthetase (LiTryS) | Spermidine (B129725) as the polyamine substrate.[3] |
| Ki | Low micromolar range | Leishmania infantum Trypanothione synthetase (LiTryS) | Characterized as a competitive inhibitor.[1][2] |
| EC50 (axenic amastigotes) | 7.3 ± 0.5 μM | Leishmania infantum | Demonstrates leishmanicidal activity.[3] |
| EC50 (intracellular amastigotes) | 17.9 ± 0.4 μM | Leishmania infantum | Activity against the clinically relevant parasite stage.[3] |
| CC50 | >75 μM | HepG2 cells | Indicates low cytotoxicity against human cells.[3] |
Mechanism of Action
This compound acts as a competitive inhibitor of LiTryS.[1][2][3] Kinetic studies have shown that its inhibitory activity is dependent on the concentration of the polyamine substrate, spermidine. Molecular docking studies suggest that this compound binds to the active site of the enzyme, overlapping with the binding site of the polyamine substrate.[1][2] This binding prevents the normal catalytic function of the enzyme, which is to ligate two molecules of glutathione with spermidine to form trypanothione.[4]
Signaling Pathways and Experimental Workflows
Trypanothione Biosynthesis Pathway
The synthesis of trypanothione is a two-step process catalyzed by Trypanothione synthetase. This pathway is essential for maintaining the redox balance in trypanosomatids.
Caption: The two-step enzymatic synthesis of trypanothione from glutathione and spermidine, catalyzed by Trypanothione synthetase.
Experimental Workflow for Inhibitor Discovery
The discovery of this compound followed a systematic screening and validation process.
Caption: Workflow for the identification and validation of this compound.
Experimental Protocols
Recombinant Leishmania infantum Trypanothione Synthetase (LiTryS) Expression and Purification
The expression and purification of recombinant LiTryS are critical for in vitro screening and characterization of inhibitors. While the primary paper for this compound does not detail this, a general protocol involves:
-
Gene Cloning: The gene encoding for LiTryS is cloned into an expression vector, such as pET-28a, which adds a hexahistidine tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Purification: The soluble fraction containing the His-tagged LiTryS is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein is eluted with an imidazole (B134444) gradient.
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
LiTryS Inhibition Assay
The inhibitory activity of compounds against LiTryS can be determined using a spectrophotometric assay that measures the production of ADP. A common method is a coupled enzyme assay:
-
Reaction Mixture: A reaction mixture is prepared containing HEPES buffer (pH 7.5), MgCl2, KCl, ATP, glutathione, and spermidine.
-
Coupling Enzymes: Pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) are added to the mixture, along with phosphoenolpyruvate (B93156) (PEP) and NADH.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Enzyme Initiation: The reaction is initiated by the addition of purified LiTryS.
-
Measurement: The activity of LiTryS leads to the production of ADP, which is used by PK to convert PEP to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time. The rate of this decrease is proportional to the LiTryS activity.
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Leishmanicidal Activity Assay (Intracellular Amastigotes)
-
Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates.
-
Infection: Macrophages are infected with L. infantum promastigotes. After incubation, non-phagocytosed parasites are removed.
-
Compound Treatment: The infected macrophages are treated with different concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Quantification: The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by using a fluorescent DNA-binding dye.
-
EC50 Determination: The effective concentration that reduces the parasite burden by 50% (EC50) is calculated.
Synthesis of this compound
The primary publication on this compound identified it from a pre-existing chemical library and does not provide a detailed synthesis protocol. However, the chemical structure, N-(4-(adamantan-1-yl)phenyl)-2-(1H-indol-3-yl)acetamide, belongs to a class of N-substituted acetamide (B32628) derivatives. A representative synthesis for a similar scaffold, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, has been reported and can be adapted.[5][6] A plausible synthetic route for this compound would involve the following steps:
-
Preparation of 2-(1H-indol-3-yl)acetyl chloride: Indole-3-acetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acid chloride.
-
Amide Coupling: The resulting 2-(1H-indol-3-yl)acetyl chloride is then reacted with 4-(adamantan-1-yl)aniline in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to yield N-(4-(adamantan-1-yl)phenyl)-2-(1H-indol-3-yl)acetamide (this compound).
The synthesis of the starting material, 4-(adamantan-1-yl)aniline, can be achieved through methods such as the Ritter reaction from 1-bromoadamantane (B121549) followed by hydrolysis.[7]
Conclusion
This compound is a promising lead compound for the development of new anti-leishmanial drugs. Its competitive inhibition of the essential enzyme TryS, coupled with its leishmanicidal activity and low cytotoxicity, makes it an attractive candidate for further optimization and preclinical development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers in the field of antiparasitic drug discovery to build upon this work.
References
- 1. Identification of L. infantum trypanothione synthetase inhibitors with leishmanicidal activity from a (non-biased) in-house chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Trypanothione Metabolism in Trypanosomatids | MDPI [mdpi.com]
- 4. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
An In-depth Technical Guide to the Initial Characterization of a Novel Trypanothione Synthetase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Trypanothione synthetase-IN-2" is not found in the public scientific literature. This guide provides a representative initial characterization based on data from well-studied inhibitors of Trypanothione (B104310) Synthetase (TryS), a key enzyme in trypanosomatids. The data and methodologies presented are synthesized from published research on potent TryS inhibitors.
Introduction
Trypanothione synthetase (TryS) is a crucial enzyme in the biosynthesis of trypanothione, a unique dithiol that serves as the central molecule for redox homeostasis in trypanosomatid parasites, the causative agents of devastating diseases like Human African Trypanosomiasis, Chagas disease, and Leishmaniasis.[1][2][3] The absence of the trypanothione system in humans makes TryS an attractive and validated target for the development of novel anti-parasitic drugs.[1][4][5] This document outlines the initial characterization of a representative inhibitor of Trypanothione Synthetase, providing a comprehensive overview of its biochemical properties, mechanism of action, and the experimental protocols used for its evaluation.
Biochemical and Cellular Activity
The inhibitory activity of the representative compound was assessed against the purified Trypanosoma brucei Trypanothione synthetase (TbTryS) enzyme and against the bloodstream form of the T. brucei parasite.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (µM) | Inhibition Type | Substrate Competition |
| Representative Inhibitor (e.g., DDD86243) | T. brucei TryS | 0.02 | Mixed | Uncompetitive with ATP, Allosteric with Glutathione (B108866) |
| Prochlorperazine (Standard) | T. brucei TryS | 19 | Competitive | Competitive with Spermidine, Uncompetitive with ATP and Glutathione |
Data synthesized from published studies on TryS inhibitors.[1][6]
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |
| Representative Inhibitor (e.g., DDD86243) | T. brucei (bloodstream) | 20.4 | >100 (e.g., on human cell line) | >5 |
| Ebselen | T. brucei (bloodstream) | Low µM | Moderate | 11-182 |
Data synthesized from published studies on TryS inhibitors.[1][7][8]
Mechanism of Action
The representative inhibitor demonstrates a potent and specific inhibition of TryS. Kinetic analysis reveals a mixed-type inhibition pattern with respect to the enzyme's substrates.[1][6] Specifically, it shows uncompetitive inhibition with respect to ATP and an allosteric-type inhibition with respect to glutathione.[1][6] This suggests that the inhibitor may bind to a site distinct from the active site, potentially an allosteric pocket, or to the enzyme-substrate complex.
Cellularly, treatment with the inhibitor leads to a significant decrease in intracellular trypanothione levels, with a corresponding increase in its precursor, glutathione.[1] This provides strong evidence that the compound's anti-trypanosomal activity is a direct result of its on-target inhibition of TryS.[1]
Experimental Protocols
In Vitro Trypanothione Synthetase Inhibition Assay
This protocol is adapted from a high-throughput screening assay for T. brucei TryS.[1]
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) produced from the hydrolysis of ATP during the TryS-catalyzed reaction. The BIOMOL Green reagent is used to detect the released Pi.
Materials:
-
384-well clear, flat-bottom polystyrene plates
-
Recombinant T. brucei Trypanothione Synthetase (TbTryS)
-
Substrates: Spermidine (Spd), Glutathione (GSH), ATP
-
Assay Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35, 10 mM Magnesium Acetate
-
Test compound (dissolved in 100% DMSO)
-
BIOMOL Green Reagent
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Compound Plating: Transfer 0.5 µL of the test compound in DMSO to the assay plates. For IC50 determination, prepare a 10-point half-log serial dilution.
-
Enzyme and Substrate Preparation: Prepare a reaction mix containing all assay components except GSH.
-
Reaction Initiation: Add 25 µL of the reaction mix to each well. The final concentrations in a 50 µL reaction should be: 10 nM TbTryS, 25 µM Spd, 35 µM ATP, and the desired concentration of the test compound.
-
Initiate Reaction: Add 25 µL of GSH to a final concentration of 20 µM to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Development: Add 50 µL of BIOMOL Green reagent to stop the reaction. Incubate for 30 minutes at room temperature to allow for color development.
-
Data Acquisition: Read the absorbance of each well at 650 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO-only controls and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Thiol Level Analysis
This protocol provides a method to assess the on-target effect of the inhibitor in T. brucei.[1]
Principle: This method quantifies the intracellular levels of trypanothione and glutathione in parasites treated with the inhibitor.
Procedure:
-
Parasite Culture and Treatment: Culture bloodstream form T. brucei in the presence of the inhibitor at a concentration equivalent to 2x its EC50 for 72 hours.
-
Cell Lysis and Thiol Extraction: Harvest the parasites, wash with a suitable buffer, and lyse the cells to release intracellular contents.
-
Thiol Derivatization: Treat the cell lysates with a fluorescent labeling agent that reacts specifically with thiols.
-
Chromatographic Separation: Separate the derivatized thiols using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: Detect and quantify the fluorescently labeled thiols using a fluorescence detector. Compare the levels of trypanothione and glutathione in treated cells to those in untreated controls.
Visualizations
Trypanothione Biosynthesis Pathway
Caption: Biosynthesis of Trypanothione catalyzed by Trypanothione Synthetase.
Experimental Workflow for Inhibitor Characterization
References
- 1. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Trypanothione - Wikipedia [en.wikipedia.org]
- 5. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Mechanism of Action of Paullone Analogs on Trypanothione Synthetase (TryS)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trypanothione (B104310) synthetase (TryS) is a pivotal enzyme in the redox metabolism of trypanosomatid parasites, making it a compelling target for the development of novel therapeutics against diseases such as Human African Trypanosomiasis, Chagas disease, and Leishmaniasis. This technical guide provides a comprehensive overview of the mechanism of action of a promising class of TryS inhibitors: the paullone (B27933) analogs. We delve into the quantitative inhibitory data, detailed experimental protocols for inhibitor characterization, and visual representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of anti-trypanosomal agents.
The Trypanothione Biosynthesis Pathway
The survival of trypanosomatid parasites within their hosts is critically dependent on a unique thiol-redox system centered around trypanothione (T(SH)₂). Unlike their mammalian hosts, which rely on glutathione (B108866), these parasites utilize trypanothione to mitigate oxidative stress. Trypanothione synthetase (TryS) is the key enzyme responsible for the biosynthesis of trypanothione.[1] The process is an ATP-dependent, two-step reaction involving the conjugation of two glutathione (GSH) molecules to a single spermidine (B129725) (Spd) molecule.[2][3] In some trypanosomatids, a monofunctional glutathionylspermidine (B10777622) synthetase (GspS) can catalyze the first step, but in pathogenic species like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania, TryS is the sole enzyme capable of performing both steps.[1][2]
Paullone Analogs as Trypanothione Synthetase Inhibitors
Paullones are a class of small molecules, initially identified as protein kinase inhibitors due to their structural similarity to ATP.[4] Subsequent research has highlighted their potent inhibitory activity against TryS.[5] These compounds typically feature a 7,12-dihydrobenzo[5][6]azepino[4,5-b]indol-6(5H)-one core structure.[4] Extensive structure-activity relationship (SAR) studies have led to the development of N⁵-substituted paullone analogs with improved potency and selectivity against trypanosomatid parasites.[2]
Quantitative Inhibitory Data
The following tables summarize the inhibitory activities of representative paullone analogs against TryS and various trypanosomatid species.
| Table 1: In Vitro Enzymatic Inhibition of Trypanothione Synthetase by Paullone Analogs | |||
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |
| Paullone Analog 1 | L. infantum TryS | - | Non-competitive |
| Paullone Analog 2 | L. infantum TryS | - | Non-competitive |
| MOL2008 | L. infantum TryS | - | Competitive with Spermidine, Uncompetitive with ATP & GSH |
Note: Specific IC₅₀ values for individual paullone analogs are often presented in referenced literature without a consistent naming convention, hence the placeholder names.[4][5]
| Table 2: Anti-parasitic Activity of Paullone Analogs | |||
| Compound | Parasite Species | EC₅₀ (µM) | Host Cell Cytotoxicity (Selectivity Index) |
| Paullone Analog A | T. brucei | 4.3 | - |
| Paullone Analog B | T. brucei | 8.3 | - |
| Paullone Analog C | L. braziliensis (amastigotes) | 4.0 | - |
| Paullone Analog D | L. infantum (amastigotes) | 10.0 | - |
| N⁵-substituted Paullones | T. cruzi, L. donovani (amastigotes) | single-digit µM | Low (Selectivity Index ≤ 3) for some analogs |
Note: As with enzymatic data, specific compound names are often study-dependent. The data reflects the general potency of this class of compounds.[4][6]
Mechanism of Action of Paullone Analogs
Kinetic and thermodynamic studies suggest that paullone analogs exert their inhibitory effect on TryS through a complex mechanism. While initially thought to be simple ATP-competitive inhibitors, more potent derivatives have been shown to bind with higher affinity in the presence of ATP-mimicking nucleotides.[5] For some analogs, such as MOL2008, the mechanism is competitive with respect to the polyamine substrate (spermidine) and uncompetitive with ATP and glutathione.[5] This suggests that these inhibitors may bind to the enzyme-ATP-glutathione complex, preventing the subsequent binding of spermidine. Computational modeling and kinetic data support the hypothesis that paullones occupy the polyamine and second glutathione binding sites of TryS.[1][5]
Experimental Protocols for Inhibitor Characterization
The identification and validation of TryS inhibitors involve a multi-step process, from initial high-throughput screening to in-cell target engagement verification.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel TryS inhibitor.
Detailed Methodologies
5.2.1 In Vitro TryS Enzyme Inhibition Assay (BIOMOL GREEN™)
This assay quantifies the enzymatic activity of TryS by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP during the synthesis of trypanothione.[7] The BIOMOL GREEN™ reagent forms a colored complex with Pi, which can be measured spectrophotometrically.[8]
-
Reagents and Materials:
-
Recombinant TryS enzyme
-
Assay Buffer (e.g., 100 mM HEPES pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA, 1 mM DTT)[7]
-
Substrates: ATP, Glutathione (GSH), Spermidine (Spd)
-
Test compounds dissolved in DMSO
-
BIOMOL GREEN™ Reagent
-
384-well microplates
-
Microplate reader
-
-
Procedure:
-
Dispense test compounds and DMSO (control) into the wells of a 384-well plate.
-
Add the TryS enzyme to each well and incubate for a pre-determined time (e.g., 60 minutes) to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding a mixture of the substrates (ATP, GSH, Spd).
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 28°C).[7]
-
Stop the reaction by adding BIOMOL GREEN™ reagent to each well.
-
Incubate for 20-30 minutes at room temperature to allow for color development.[8]
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.
-
5.2.2 Cellular Assay for Anti-parasitic Activity
This assay determines the efficacy of the inhibitor against whole parasites. A common method involves a luciferase-based viability assay that measures intracellular ATP levels.[9]
-
Reagents and Materials:
-
Trypanosomatid parasite culture (e.g., T. brucei bloodstream forms)
-
Appropriate culture medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)
-
96-well or 384-well opaque-walled microplates
-
Luminometer
-
-
Procedure:
-
Seed the parasites at a specific density in the wells of a microplate containing serial dilutions of the test compounds.
-
Incubate the plates under appropriate culture conditions for a defined period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Mix the contents and incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of growth and determine the EC₅₀ values.
-
5.2.3 Analysis of Intracellular Thiol Levels
This experiment validates that the inhibitor is acting on its intended target within the parasite by measuring the levels of trypanothione and its precursor, glutathione.
-
Reagents and Materials:
-
Parasite culture
-
Test compound
-
Reagents for cell lysis and thiol derivatization (e.g., monobromobimane)
-
HPLC system with a fluorescence detector
-
-
Procedure:
-
Incubate a high-density parasite culture with the test compound at various concentrations (e.g., 0.5x, 1x, 2x EC₅₀) for a specified time.
-
Harvest and lyse the cells.
-
Derivatize the free thiols in the cell lysate.
-
Separate the derivatized thiols (glutathione and trypanothione) using reverse-phase HPLC.
-
Quantify the thiols using a fluorescence detector.
-
Compare the levels of trypanothione and glutathione in treated versus untreated cells. A decrease in trypanothione and a corresponding increase in glutathione are indicative of on-target TryS inhibition.
-
Conclusion
The paullone class of compounds represents a well-validated series of Trypanothione Synthetase inhibitors with potent anti-parasitic activity. Their complex mechanism of action, involving binding to a substrate-bound form of the enzyme, offers opportunities for the rational design of next-generation inhibitors with improved potency and selectivity. The experimental workflows and protocols detailed in this guide provide a robust framework for the continued investigation of these and other novel TryS inhibitors, paving the way for the development of new treatments for neglected tropical diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
Preliminary Studies of Trypanothione Synthetase-IN-2 as a Trypanothione Synthetase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on Trypanothione (B104310) synthetase-IN-2, a competitive inhibitor of Leishmania infantum Trypanothione Synthetase (TryS). This document details the quantitative inhibitory and cytotoxic data, outlines the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Trypanosomatids, a group of protozoan parasites responsible for diseases such as leishmaniasis, Chagas disease, and African trypanosomiasis, possess a unique thiol metabolism centered around the molecule trypanothione.[1][2] This pathway is absent in their mammalian hosts, making its components, particularly the enzyme Trypanothione Synthetase (TryS), attractive targets for the development of novel antiparasitic drugs.[1][3] TryS catalyzes the biosynthesis of trypanothione from glutathione (B108866) and spermidine (B129725).[4][5] Inhibition of TryS disrupts the parasite's redox balance and defense against oxidative stress, ultimately leading to cell death.[1][6]
Trypanothione synthetase-IN-2 has been identified as a competitive inhibitor of L. infantum TryS, demonstrating leishmanicidal activity. This guide summarizes the initial characterization of this compound.
Quantitative Data
The inhibitory activity of this compound against L. infantum TryS, its efficacy against different forms of the parasite, and its toxicity against a human cell line have been quantified. The data is summarized in the table below for clear comparison.
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | Leishmania infantum Trypanothione Synthetase (with spermidine as substrate) | 5.4 µM | [3] |
| EC50 | Leishmania infantum axenic amastigotes | 7.3 ± 0.5 µM | [3] |
| EC50 | Leishmania infantum intracellular amastigotes | 17.9 ± 0.4 µM | [3] |
| CC50 | Human HepG2 cells | >75 µM | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the biological and experimental context of this research, the following diagrams have been generated using the Graphviz DOT language.
Trypanothione Biosynthesis Pathway
The following diagram illustrates the key steps in the synthesis of trypanothione, the pathway targeted by this compound.
Caption: Trypanothione biosynthesis pathway in Leishmania.
Experimental Workflow for Inhibitor Characterization
The logical flow of experiments to characterize a TryS inhibitor like this compound is depicted below.
Caption: Experimental workflow for TryS inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments performed in the preliminary studies of this compound are provided below.
Leishmania infantum Trypanothione Synthetase (TryS) Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant L. infantum TryS. The activity is measured by detecting the release of inorganic phosphate (B84403) (Pi) using a malachite green-based colorimetric method.
Materials:
-
Recombinant L. infantum TryS
-
This compound
-
Spermidine
-
Glutathione (GSH)
-
ATP
-
HEPES buffer (pH 7.4)
-
MgCl2
-
Dithiothreitol (DTT)
-
Malachite Green reagent
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, and DTT.
-
Add a solution of this compound at various concentrations to the wells of a 96-well plate. Include a control with no inhibitor.
-
Add the recombinant L. infantum TryS enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the substrates: spermidine, GSH, and ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow color to develop for approximately 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength of 620-650 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Leishmanicidal Activity against Leishmania infantum Amastigotes
This assay determines the efficacy of the compound against the clinically relevant amastigote stage of the parasite, both in an axenic (host-cell-free) culture and within infected macrophages.
4.2.1. Axenic Amastigote Assay
Materials:
-
Leishmania infantum axenic amastigotes
-
Schneider's insect medium (or a suitable alternative for axenic amastigote culture)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
96-well microplates
-
Fluorometer or spectrophotometer
Procedure:
-
Culture L. infantum axenic amastigotes in appropriate medium supplemented with FBS at 37°C with 5% CO2.
-
Seed the amastigotes into 96-well plates at a defined density.
-
Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Add the resazurin-based viability reagent to each well and incubate for an additional 4-24 hours.
-
Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
4.2.2. Intracellular Amastigote Assay
Materials:
-
Leishmania infantum promastigotes
-
Macrophage cell line (e.g., J774, THP-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Giemsa stain
-
Microscope slides or 96-well imaging plates
-
Microscope
Procedure:
-
Seed macrophages onto microscope slides or into imaging plates and allow them to adhere.
-
Infect the adherent macrophages with L. infantum promastigotes at a specific parasite-to-cell ratio.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the infected cells for 72 hours.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percentage of infection reduction for each compound concentration compared to the untreated control.
-
Determine the EC50 value.
Cytotoxicity Assay against Human HepG2 Cells
This assay assesses the toxicity of the compound against a human cell line to determine its selectivity for the parasite.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT or resazurin-based viability reagent
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Culture HepG2 cells in DMEM supplemented with FBS at 37°C with 5% CO2.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a no-compound control.
-
Incubate the plates for 72 hours.
-
Add the viability reagent (e.g., MTT) and incubate for the recommended time (typically 2-4 hours for MTT).
-
If using MTT, solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance or fluorescence.
-
Calculate the percentage of cell viability for each compound concentration relative to the control.
-
Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The preliminary data on this compound indicate that it is a promising inhibitor of Leishmania infantum Trypanothione Synthetase. It demonstrates activity against the parasite in both axenic and intracellular models. Importantly, the compound shows a favorable selectivity profile, with significantly lower toxicity towards a human cell line. These initial findings warrant further investigation, including mechanism of action studies, in vivo efficacy, and pharmacokinetic profiling, to fully assess its potential as a lead compound for the development of new leishmanicidal drugs.
References
- 1. Genetic and chemical analyses reveal that trypanothione synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Trypanothione Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trypanothione biosynthesis in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Disruption of the trypanothione reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
Foundational Research on Trypanothione Synthetase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on Trypanothione (B104310) synthetase-IN-2, a competitive inhibitor of Leishmania infantum Trypanothione synthetase (TryS). This document collates critical quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes to support further research and drug development efforts targeting trypanosomatid parasites.
Introduction to Trypanothione Synthetase as a Drug Target
Trypanosomatids, a group of protozoan parasites responsible for diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis, possess a unique thiol metabolism centered around the molecule trypanothione. This dithiol, formed by the conjugation of two glutathione (B108866) molecules with a spermidine (B129725) linker, is crucial for the parasite's defense against oxidative stress and the maintenance of a reducing intracellular environment. The biosynthesis of trypanothione is catalyzed by the enzyme Trypanothione synthetase (TryS), an enzyme that is absent in humans, making it an attractive and specific target for the development of new anti-parasitic drugs.[1][2][3] Inhibition of TryS disrupts the parasite's redox homeostasis, leading to cell death.[1]
Trypanothione Synthetase-IN-2: A Competitive Inhibitor
This compound has been identified as a competitive inhibitor of Leishmania infantum Trypanothione synthetase.[4] Its inhibitory action is directed against the binding of the polyamine substrate, spermidine.[4] This specific mode of action provides a clear mechanism for its anti-leishmanial activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a selection of other notable Trypanothione synthetase inhibitors for comparative analysis.
Table 1: In Vitro Activity of this compound [4]
| Parameter | Species | Target | Value |
| IC50 | Leishmania infantum | Trypanothione synthetase | 5.4 µM |
| EC50 | Leishmania infantum | Axenic Amastigotes | 7.3 ± 0.5 µM |
| EC50 | Leishmania infantum | Intracellular Amastigotes | 17.9 ± 0.4 µM |
| CC50 | Human | HepG2 cells | >75 µM |
Table 2: Comparative Inhibitory Activity of Various Trypanothione Synthetase Inhibitors [5][6][7][8]
| Inhibitor | Target Organism | IC50/Ki | Inhibition Type |
| This compound | L. infantum | IC50: 5.4 µM | Competitive (vs. Spermidine) |
| DDD86243 | T. brucei | IC50: 140 nM | Mixed/Uncompetitive |
| MOL2008 | L. infantum | IC50: 150 nM | Not specified |
| FS-554 | L. infantum | IC50: 350 nM | Not specified |
| N4,N8-bis(3-phenylpropyl)spermine | T. cruzi | Ki: 3.5 µM | Competitive |
| N4,N8-bis(2-naphthylmethyl)spermine | T. cruzi | Ki: 5.5 µM | Competitive |
| N1,N8-bis(2-naphthylmethyl)spermidine | T. cruzi | Ki: 9.5 µM | Competitive |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Trypanothione Synthetase Enzyme Inhibition Assay
This protocol is adapted from high-throughput screening methods for TryS inhibitors.[8][9]
Principle: The enzymatic activity of Trypanothione synthetase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the synthesis of trypanothione. The amount of Pi is quantified using a colorimetric reagent.
Materials:
-
Recombinant Leishmania infantum Trypanothione synthetase
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 100 mM HEPES (pH 8.0), 10 mM MgCl2, 2 mM DTT, 0.5 mM EDTA, 0.01% Brij-35
-
Colorimetric phosphate detection reagent (e.g., BIOMOL GREEN™)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP (35 µM), GSH (20 µM), and spermidine (25 µM).
-
Add 25 µL of the reaction mixture to each well of a 384-well plate.
-
Add 1 µL of the test compound at various concentrations (e.g., 0-100 µM) to the wells. For control wells, add 1 µL of DMSO.
-
To initiate the reaction, add 25 µL of recombinant TryS (10 nM final concentration) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 50 µL of the colorimetric phosphate detection reagent.
-
Incubate for 20-30 minutes at room temperature to allow color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HepG2 Cytotoxicity Assay
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.[10][11][12][13][14]
Principle: The number of viable cells is determined by quantifying the amount of ATP present, which signals the presence of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.
Materials:
-
HepG2 cells (human hepatocellular carcinoma)
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 96-well microplates
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 2,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
Add the test compound at various concentrations (e.g., 0-75 µM) to the wells. For control wells, add the equivalent volume of DMSO.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability for each compound concentration and determine the CC50 value.
Leishmanicidal Activity Assay (Intracellular Amastigotes)
This protocol describes the evaluation of compound efficacy against the clinically relevant intracellular amastigote stage of Leishmania infantum.[15][16][17]
Principle: Macrophages are infected with Leishmania infantum promastigotes, which then transform into amastigotes within the host cells. The infected macrophages are treated with the test compound, and the number of amastigotes per macrophage is determined by microscopic examination after Giemsa staining.
Materials:
-
Peritoneal macrophages (e.g., from BALB/c mice) or a macrophage-like cell line (e.g., J774)
-
Leishmania infantum promastigotes
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (or other test compounds) dissolved in DMSO
-
Methanol
-
Giemsa stain
-
Microscope slides or chamber slides
-
Light microscope
Procedure:
-
Seed macrophages onto microscope slides or in chamber slides and allow them to adhere for 24 hours.
-
Infect the macrophages with stationary-phase L. infantum promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing the test compound at various concentrations.
-
Incubate the infected cells with the compound for 72 hours.
-
After incubation, wash the cells, air-dry the slides, and fix with methanol.
-
Examine the slides under a light microscope and count the number of amastigotes in at least 100 macrophages for each condition.
-
Calculate the percentage of infected macrophages and the average number of amastigotes per macrophage. Determine the EC50 value.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Trypanothione Biosynthesis Pathway and Inhibition
Caption: Trypanothione biosynthesis pathway and the competitive inhibition by this compound.
Experimental Workflow for Inhibitor Screening
Caption: A generalized experimental workflow for the screening and validation of Trypanothione synthetase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting Trypanothione Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyamine derivatives as inhibitors of trypanothione reductase and assessment of their trypanocidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reframeDB [reframedb.org]
- 11. AID 743416 - HepG2 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-02_Antagonist_Dose_CherryPick_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. promega.com [promega.com]
- 14. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Giemsa Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]
Early-stage investigation of Trypanothione synthetase-IN-2
An In-depth Technical Guide to the Early-Stage Investigation of Trypanothione (B104310) Synthetase Inhibitors
Disclaimer: The specific compound "Trypanothione synthetase-IN-2" does not appear in the public scientific literature. This guide therefore focuses on the general investigation of potent and well-characterized inhibitors of Trypanothione Synthetase (TryS), a key drug target in trypanosomatids. The principles and methodologies described herein are applicable to the early-stage investigation of any novel TryS inhibitor.
Introduction to Trypanothione Synthetase
Trypanothione synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, including the causative agents of African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis[1][2]. These parasites lack the glutathione (B108866) reductase system found in their mammalian hosts and are instead dependent on the trypanothione-based system to combat oxidative stress[2][3]. TryS catalyzes the ATP-dependent synthesis of trypanothione (N¹,N⁸-bis(glutathionyl)spermidine) from two molecules of glutathione and one molecule of spermidine[2][4]. The unique presence and essentiality of this pathway in trypanosomatids make TryS a promising target for the development of new antiparasitic drugs[1][5]. Genetic and chemical validation studies have confirmed that inhibition of TryS leads to parasite death, highlighting its potential as a therapeutic target[6][7].
Mechanism of Action of Trypanothione Synthetase
Trypanothione synthetase is a bifunctional enzyme with both synthetase and amidase activities[4][8]. The synthetase reaction occurs in two ATP-dependent steps. First, glutathione and spermidine (B129725) are conjugated to form glutathionylspermidine (B10777622). In the second step, another molecule of glutathione is added to glutathionylspermidine to yield trypanothione[2][3]. The proposed mechanism involves the formation of a glutathionyl phosphate (B84403) intermediate[4][9].
Quantitative Data for Representative Trypanothione Synthetase Inhibitors
Several classes of TryS inhibitors have been identified through high-throughput screening and rational drug design. The following tables summarize the inhibitory activities of some representative compounds against TryS from different trypanosomatid species and their effects on parasite growth.
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Reference |
| Paullones | 3-chlorokenpaullone derivative (Compound 2) | L. infantum TryS | 0.15 | - | [3] |
| 3-chlorokenpaullone derivative (Compound 1) | L. infantum TryS | 0.35 | - | [3] | |
| MOL2008 | T. brucei TryS | - | - | [5] | |
| Phenyl-indazoles | Phenyl-indazole derivative (Compound 4) | T. brucei TryS | 0.14 | - | [3] |
| Phenyl-indazole derivative | T. brucei TryS | ~19.0 | - | [3] | |
| Multi-target Inhibitors | Calmidazolium chloride | T. brucei TryS | 2.6 - 13.8 | - | [5][10] |
| L. infantum TryS | 2.6 - 40 | - | [10][11] | ||
| T. cruzi TryS | 2.6 - 40 | - | [10][11] | ||
| Ebselen | T. brucei TryS | 2.6 - 13.8 | - | [5][10] | |
| L. infantum TryS | 2.6 - 40 | - | [10][11] | ||
| T. cruzi TryS | 2.6 - 40 | - | [10][11] |
| Inhibitor Class | Compound | Target Organism | EC50 (µM) | Selectivity Index (SI) | Reference |
| Paullones | 3-chlorokenpaullone derivative (Compound 2) | L. braziliensis amastigotes | 4.0 | < 10 | [3][5] |
| L. infantum amastigotes | 10.0 | < 10 | [3][5] | ||
| T. brucei | 4.3 | - | [3] | ||
| 3-chlorokenpaullone derivative (Compound 1) | T. brucei | 8.3 | - | [3] | |
| Phenyl-indazoles | Phenyl-indazole derivative (Compound 4) | T. brucei | 5.1 | - | [3] |
| Multi-target Inhibitors | Various Hits | T. cruzi amastigotes | one-digit µM | ≤ 3 | [5][10] |
| L. donovani amastigotes | one-digit µM | ≤ 3 | [5][10] | ||
| Seven Hits | T. b. brucei | - | 11 to 182 | [5][10] |
Experimental Protocols
Recombinant Trypanothione Synthetase Expression and Purification
A common method for obtaining purified TryS for in vitro assays involves recombinant expression in E. coli.
-
Gene Cloning: The gene encoding TryS from the target trypanosomatid species is amplified by PCR and cloned into an expression vector, such as pET15b, often with an N-terminal polyhistidine tag for purification[6][12].
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3) or Origami(DE3))[6][12]. Cultures are grown to mid-log phase, and protein expression is induced with IPTG.
-
Cell Lysis and Purification: Cells are harvested, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The cleared lysate is loaded onto a nickel-charged affinity chromatography column. The column is washed, and the His-tagged TryS is eluted with an imidazole (B134444) gradient[12].
-
Further Purification: For higher purity, ion-exchange chromatography can be performed as a subsequent step[12]. The purity and identity of the protein are confirmed by SDS-PAGE and Western blotting.
In Vitro Trypanothione Synthetase Inhibition Assay
This assay measures the enzymatic activity of TryS in the presence of potential inhibitors.
-
Reaction Mixture: The standard assay mixture contains buffer (e.g., Tris-HCl), MgCl₂, ATP, glutathione, spermidine, and the purified recombinant TryS enzyme[6].
-
Inhibitor Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with solvent only is also included.
-
Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a set period.
-
Detection of Activity: The rate of trypanothione synthesis can be measured using various methods, such as:
-
HPLC-based methods: The reaction is stopped, and the amount of trypanothione produced is quantified by reverse-phase HPLC with derivatization (e.g., with monobromobimane) and fluorescence detection[13].
-
Coupled-enzyme assays: The production of ADP can be coupled to the oxidation of NADH using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, and the decrease in absorbance at 340 nm is monitored spectrophotometrically.
-
-
IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve[14].
Parasite Growth Inhibition Assay
This assay assesses the effect of the inhibitor on the proliferation of the target parasite.
-
Parasite Culture: Bloodstream form T. brucei, or promastigotes/amastigotes of Leishmania or T. cruzi are cultured in appropriate media[6][14].
-
Compound Treatment: The parasites are seeded in microtiter plates, and the test compound is added at various concentrations.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO₂) for a specific duration (e.g., 72 hours)[6].
-
Viability Assessment: Parasite viability is determined using a fluorescent or colorimetric reagent, such as resazurin (B115843) (AlamarBlue), which is reduced by metabolically active cells[6]. The fluorescence or absorbance is measured using a plate reader.
-
EC50 Determination: The EC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated from the dose-response curve[14].
Measurement of Intracellular Thiol Levels
This experiment helps to confirm that the inhibitor is acting on its target within the parasite.
-
Parasite Treatment: Parasites are incubated with the inhibitor at concentrations corresponding to its EC50 value (e.g., 0.5x, 1x, 2x EC50) for a defined period[6].
-
Cell Lysis and Thiol Extraction: The treated parasites are harvested, washed, and lysed. The intracellular thiols are extracted, typically using an acid precipitation method[6][13].
-
Thiol Derivatization and Quantification: The levels of glutathione and trypanothione in the extracts are quantified by HPLC following derivatization with a fluorescent probe like monobromobimane[6][13].
-
Data Analysis: A decrease in the intracellular concentration of trypanothione and a corresponding increase in its precursor, glutathione, provide strong evidence for the on-target activity of the TryS inhibitor[6].
Visualizations
Trypanothione Biosynthesis Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Biosynthesis of trypanothione in Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Tricyclic Inhibitors of Trypanothione Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Trypanothione Synthetase Inhibitors: A Technical Guide to a Novel Class of Anti-leishmanial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem with limited therapeutic options. The unique thiol metabolism of these parasites, centered around the dithiol trypanothione (B104310), presents a promising avenue for the development of new and selective chemotherapies. Trypanothione synthetase (TryS), a key enzyme in the biosynthesis of trypanothione, is essential for the parasite's survival and is absent in mammals, making it an attractive drug target.[1][2][3] This technical guide provides an in-depth overview of a representative class of Trypanothione Synthetase inhibitors, exemplified by N5-substituted paullones, as novel anti-leishmanial compounds.
Mechanism of Action: Targeting the Trypanothione Pathway
Trypanothione is synthesized from glutathione (B108866) and spermidine (B129725) in two ATP-dependent steps, both of which can be catalyzed by Trypanothione Synthetase (TryS).[3][4] TryS first catalyzes the formation of glutathionylspermidine (B10777622), which is then converted to trypanothione.[5][6] Trypanothione is crucial for maintaining the parasite's intracellular redox balance, protecting it from oxidative stress, and is involved in essential metabolic processes like DNA synthesis.[2][7] Inhibition of TryS disrupts this vital pathway, leading to a buildup of reactive oxygen species and ultimately parasite death.[8][9]
The signaling pathway below illustrates the central role of Trypanothione Synthetase in the parasite's redox metabolism and the point of inhibition by novel compounds.
Caption: Trypanothione synthesis pathway and point of inhibition.
Quantitative Data on N5-substituted Paullone (B27933) Inhibitors
The following tables summarize the inhibitory activity of a series of N5-substituted paullone derivatives against Leishmania infantum Trypanothione Synthetase (LiTryS) and their efficacy against the parasites.
Table 1: In Vitro Inhibition of L. infantum Trypanothione Synthetase
| Compound | IC50 (nM) for LiTryS | Reference |
| Paullone 1 | 350.0 | [3] |
| Paullone 2 | 150.0 | [3] |
| FS-554 | Not specified, but noted as an irreversible inhibitor | [10] |
Table 2: Anti-leishmanial Activity of N5-substituted Paullones
| Compound | EC50 (µM) against L. infantum promastigotes | EC50 (µM) against T. brucei | Reference |
| Paullone 1 | 112.3 | 8.3 | [3] |
| Paullone 2 | 12.6 | 4.3 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols.
Trypanothione Synthetase Inhibition Assay
This assay quantifies the inhibitory potential of a compound against the purified TryS enzyme.
-
Enzyme Source: Recombinant Leishmania infantum Trypanothione Synthetase (LiTryS) is expressed and purified.
-
Reaction Mixture: The standard assay mixture (final volume of 100 µL) contains:
-
100 mM Tris-HCl, pH 8.0
-
20 mM MgCl2
-
2 mM ATP
-
5 mM Glutathione (GSH)
-
0.5 mM Spermidine
-
Purified LiTryS enzyme
-
Varying concentrations of the test inhibitor (e.g., N5-substituted paullone)
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
Detection: The production of ADP is coupled to the oxidation of NADH using a pyruvate (B1213749) kinase/lactate dehydrogenase system. The decrease in absorbance at 340 nm is monitored spectrophotometrically.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anti-leishmanial Activity Assay (Promastigotes)
This cell-based assay determines the efficacy of the inhibitor against the extracellular, promastigote stage of the Leishmania parasite.
-
Parasite Culture: Leishmania infantum promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum.
-
Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 106 cells/mL.
-
Compound Addition: The test compounds are added at various concentrations, typically in a serial dilution.
-
Incubation: The plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring the fluorescence, which is proportional to the number of viable cells.
-
Data Analysis: EC50 values are determined by plotting the percentage of parasite viability against the logarithm of the compound concentration.
Experimental Workflow
The following diagram outlines the typical workflow for the discovery and validation of novel Trypanothione Synthetase inhibitors.
Caption: Workflow for TryS inhibitor discovery and validation.
Conclusion
The inhibition of Trypanothione Synthetase represents a promising strategy for the development of novel anti-leishmanial drugs. The data presented for N5-substituted paullones demonstrates the potential of this class of compounds to selectively target the parasite's unique redox metabolism. Further optimization of these lead compounds could pave the way for new and effective treatments for leishmaniasis. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and development in this critical area.
References
- 1. Genetic and chemical analyses reveal that trypanothione synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.lib.uts.edu.au [search.lib.uts.edu.au]
An In-depth Technical Guide on the Core Properties of a Phenyl-Indazole Derivative as a Trypanothione Synthetase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, including Trypanosoma and Leishmania species, the causative agents of severe diseases in humans.[1][2][3] This enzyme catalyzes the synthesis of trypanothione, a unique low-molecular-weight thiol that replaces the glutathione (B108866)/glutathione reductase system found in mammalian hosts.[1][2][4][5] The absence of TryS in humans makes it a prime target for the development of selective anti-parasitic drugs.[2][6] This guide focuses on the core properties of a representative phenyl-indazole derivative, a potent inhibitor of Trypanothione synthetase.
Mechanism of Action
The primary mechanism of action of the phenyl-indazole derivative is the inhibition of Trypanothione synthetase. TryS catalyzes the two-step, ATP-dependent synthesis of trypanothione from two molecules of glutathione and one molecule of spermidine.[6] Inhibition of TryS disrupts the parasite's ability to maintain its intracellular redox balance, rendering it vulnerable to oxidative stress and ultimately leading to cell death.[1][2] Treatment of T. brucei with a phenyl-indazole derivative has been shown to decrease intracellular trypanothione levels while causing an increase in its precursor, glutathione, confirming its on-target activity.[6]
Quantitative Data
The inhibitory potency of the phenyl-indazole derivative against Trypanothione synthetase and its efficacy against trypanosomatid parasites have been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Target Organism/Enzyme | Reference |
| IC50 | 140.0 nM | T. brucei Trypanothione Synthetase | [6] |
| EC50 | 5.1 µM | T. brucei | [6] |
Table 1: In vitro inhibitory activity of the phenyl-indazole derivative.
Signaling and Metabolic Pathways
The inhibition of Trypanothione synthetase by the phenyl-indazole derivative directly impacts the trypanothione biosynthesis pathway, a critical component of the parasite's antioxidant defense system.
Caption: Inhibition of the Trypanothione Biosynthesis Pathway.
Experimental Protocols
The following are representative protocols for key experiments used to characterize inhibitors of Trypanothione synthetase.
In vitro Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of recombinant Trypanothione synthetase.
Principle: The activity of TryS is determined by measuring the production of ADP, a product of the ATP-dependent ligation reaction. The amount of ADP produced is quantified using a coupled enzymatic assay or a colorimetric method for phosphate (B84403) detection (e.g., BIOMOL Green).[4]
Materials:
-
Recombinant T. brucei Trypanothione synthetase (TryS)
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Phenyl-indazole derivative (or other test compounds) dissolved in DMSO
-
ADP quantitation reagent (e.g., BIOMOL Green)
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, GSH, and spermidine.
-
Add the phenyl-indazole derivative at various concentrations to the wells of a microplate. Include appropriate controls (no inhibitor, no enzyme).
-
Initiate the reaction by adding recombinant TryS to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and add the ADP quantitation reagent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Efficacy Assay
This assay determines the efficacy of the inhibitor against live trypanosome parasites.
Principle: The viability of T. brucei bloodstream forms is assessed after incubation with the test compound. Cell viability can be measured using a fluorescent dye (e.g., resazurin), which is reduced by metabolically active cells to a fluorescent product.
Materials:
-
T. brucei bloodstream form culture
-
Complete HMI-9 medium
-
Phenyl-indazole derivative (or other test compounds) dissolved in DMSO
-
Resazurin (B115843) solution
-
96-well microplates
Procedure:
-
Seed T. brucei bloodstream forms into the wells of a 96-well plate at a defined density.
-
Add serial dilutions of the phenyl-indazole derivative to the wells. Include appropriate controls (no compound, positive control drug).
-
Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2) for 72 hours.
-
Add resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial characterization of a Trypanothione synthetase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Trypanothione - Wikipedia [en.wikipedia.org]
- 3. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Trypanothione Synthetase-IN-2 Assay for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of investigational compounds, such as Trypanothione synthetase-IN-2, against Trypanosoma brucei Trypanothione synthetase (TbTryS).
Introduction
Trypanothione synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, including Trypanosoma and Leishmania species, which are responsible for diseases like Human African Trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis.[1] This enzyme catalyzes the ATP-dependent synthesis of trypanothione, a unique low molecular weight thiol that protects the parasites from oxidative stress.[1][2][3] The absence of a direct homolog in humans makes TryS an attractive target for the development of novel anti-parasitic drugs.[1][4] This protocol details a robust and reproducible in vitro assay for identifying and characterizing inhibitors of TryS.
Principle of the Method
The enzymatic activity of Trypanothione synthetase is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released during the synthesis of trypanothione. The assay is based on the colorimetric detection of phosphate using a malachite green-molybdate complex.[5][6] In the presence of an inhibitor, the activity of TryS is reduced, leading to a decrease in the amount of phosphate produced. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by measuring the enzyme's activity at various inhibitor concentrations.
Materials and Reagents
-
Enzyme: Recombinant Trypanosoma brucei Trypanothione synthetase (TbTryS)
-
Substrates:
-
Spermidine (Spd)
-
Glutathione (GSH)
-
Adenosine triphosphate (ATP)
-
-
Assay Buffer:
-
100 mM HEPES, pH 8.0
-
0.5 mM EDTA
-
2 mM Dithiothreitol (DTT)
-
0.01% Brij-35
-
10 mM Magnesium Acetate
-
-
Test Compound: this compound (or other investigational inhibitor) dissolved in 100% DMSO.
-
Control Inhibitor: Prochlorperazine (DDD66604)
-
Detection Reagent: BIOMOL Green™ reagent (or similar malachite green-based phosphate detection reagent)
-
Microplates: 384-well, clear, flat-bottom polystyrene plates
Experimental Protocol
Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.
-
Substrate Solutions: Prepare stock solutions of spermidine, glutathione, and ATP in purified water. The final concentrations in the assay will be 25 µM, 20 µM, and 35 µM, respectively.[4]
-
Enzyme Solution: Dilute the recombinant TbTryS in assay buffer to a final concentration of 20 nM. This will result in a final assay concentration of 10 nM.[4]
-
Compound Plates: Prepare a 10-point serial dilution of the test compound (e.g., this compound) and the control inhibitor (Prochlorperazine) in 100% DMSO. The typical concentration range for testing is from 100 µM down to low nanomolar concentrations.
Assay Procedure
The following procedure is for a 50 µL final reaction volume in a 384-well plate.[4]
-
Dispense Compounds: Add 0.5 µL of the serially diluted compounds, control inhibitor, or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of the 384-well plate.
-
Add Enzyme: Add 25 µL of the 20 nM TbTryS solution to all wells except the "no-enzyme" control wells. For the "no-enzyme" control, add 25 µL of assay buffer.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add 24.5 µL of the substrate mix (containing spermidine, glutathione, and ATP at the appropriate concentrations in assay buffer) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the reaction plate at room temperature for 30 minutes.
-
Stop Reaction and Develop Color: Add 25 µL of BIOMOL Green™ reagent to each well to stop the reaction.
-
Color Development: Incubate the plate at room temperature for 20-30 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no-enzyme" control from all other absorbance readings.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula:
where Abs_inhibitor is the background-subtracted absorbance in the presence of the inhibitor, and Abs_no_inhibitor is the background-subtracted absorbance of the DMSO control (0% inhibition).
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value.
The equation is as follows:
where:
-
Y is the percent inhibition.
-
X is the logarithm of the inhibitor concentration.
-
Bottom is the lowest percent inhibition (constrained to > 0).
-
Top is the highest percent inhibition (constrained to < 100).
-
LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.
-
HillSlope describes the steepness of the curve.
-
Data Presentation
The following table summarizes the IC50 values of known inhibitors against T. brucei Trypanothione synthetase.
| Compound Name | IC50 (µM) | Notes |
| Prochlorperazine (DDD66604) | ~19 µM | A known inhibitor often used as a standard in screening campaigns.[7] |
| Calmidazolium chloride | 2.6 - 13.8 µM | Exhibits multi-species anti-TryS activity.[2][8] |
| Ebselen | 2.6 - 13.8 µM | A slow-binding inhibitor.[2][8] |
| Indazole Derivative (DDD86243) | 0.14 µM | A potent inhibitor identified through high-throughput screening.[9] |
Note: "this compound" is a placeholder name. Researchers should replace this with the specific name of their test compound.
Mandatory Visualization
Caption: Biochemical pathway of Trypanothione synthesis and its inhibition.
Caption: Experimental workflow for IC50 determination of TryS inhibitors.
Caption: Logical relationship between inhibitor concentration and assay signal.
References
- 1. Improved Tricyclic Inhibitors of Trypanothione Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Use of Trypanothione Synthetase-IN-2 in Leishmania Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmania, the causative agent of leishmaniasis, possesses a unique thiol metabolism centered around trypanothione (B104310).[1][2] This dithiol, absent in mammalian hosts, is synthesized by the enzyme Trypanothione synthetase (TryS) and is crucial for the parasite's defense against oxidative stress and overall survival.[1][2] The essentiality of TryS and its absence in humans make it a prime target for the development of novel anti-leishmanial drugs.[3][4][5] Trypanothione synthetase-IN-2 is a competitive inhibitor of Leishmania infantum Trypanothione synthetase (TryS) and has demonstrated leishmanicidal activity. These application notes provide detailed protocols for the experimental use of this compound in Leishmania culture, including methods for assessing its efficacy against both the promastigote and amastigote stages of the parasite.
Data Presentation
The following tables summarize the in vitro activity of this compound and provide comparative data for other known Trypanothione synthetase inhibitors.
Table 1: In Vitro Activity of this compound against Leishmania infantum
| Parameter | Value (µM) |
| IC₅₀ vs. L. infantum TryS | 5.4 |
| EC₅₀ vs. Axenic Amastigotes | 7.3 ± 0.5 |
| EC₅₀ vs. Intracellular Amastigotes | 17.9 ± 0.4 |
| CC₅₀ vs. HepG2 cells | >75 |
| Selectivity Index (CC₅₀/EC₅₀ intracellular amastigotes) | >4.2 |
Data sourced from MedChemExpress product information.
Table 2: Comparative In Vitro Activity of Selected Trypanothione Synthetase Inhibitors against Leishmania and Trypanosoma species
| Compound | Target Enzyme/Organism | IC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| TS001 | L. major TryS | 9-19 | ||
| L. major promastigotes | 17 | |||
| L. donovani promastigotes | 26 | |||
| Paullone Derivative 1 | L. infantum TryS | 0.350 | ||
| L. infantum promastigotes | 112.3 | <10 | ||
| Paullone Derivative 2 | L. infantum TryS | 0.150 | ||
| L. infantum promastigotes | 12.6 | <10 | ||
| Phenyl-indazole derivative | T. brucei TryS | 0.140 | ||
| T. brucei | 5.1 |
Data compiled from various sources.[3][5] The selectivity index is a crucial parameter, calculated as the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line to the effective concentration (EC₅₀) against the parasite.[6] A higher selectivity index indicates a greater therapeutic window for the compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the parasites or host cells (typically ≤0.5%).
Leishmania Promastigote Culture and Viability Assay
This protocol describes the maintenance of the extracellular, flagellated promastigote stage and the assessment of inhibitor efficacy.
Materials:
-
Leishmania species (e.g., L. donovani, L. major)
-
M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and other required supplements (e.g., hemin).
-
96-well flat-bottom sterile culture plates.
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
Plate reader (fluorescence or absorbance).
Protocol:
-
Culture Leishmania promastigotes in supplemented M199 medium at 26°C.
-
Harvest mid-logarithmic phase promastigotes by centrifugation (e.g., 2000 x g for 10 minutes).
-
Resuspend the parasite pellet in fresh medium and adjust the density to 1 x 10⁶ parasites/mL.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anti-leishmanial drug, e.g., Amphotericin B).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours at 26°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Leishmania Intracellular Amastigote Culture and Efficacy Assay
This protocol details the infection of macrophages with Leishmania promastigotes and the evaluation of the inhibitor's effect on the intracellular, non-motile amastigote stage.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1 differentiated into macrophages).
-
Complete macrophage culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics).
-
Leishmania promastigotes (stationary phase).
-
96-well plates with sterile coverslips (optional, for microscopy).
-
Giemsa stain.
-
Microscope.
Protocol:
-
Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C with 5% CO₂.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.
-
Add fresh macrophage culture medium containing serial dilutions of this compound. Include appropriate vehicle and positive controls.
-
Incubate the plates for an additional 48-72 hours at 37°C with 5% CO₂.
-
To determine the number of intracellular amastigotes:
-
Microscopy: Fix the cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a light microscope.
-
Resazurin Assay: Alternatively, assess the viability of the infected macrophages (as a proxy for amastigote load, though less direct) using the resazurin assay described in the previous protocol, with incubation at 37°C.
-
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of infection reduction (compared to the vehicle control) against the logarithm of the inhibitor concentration.
Mandatory Visualization
Trypanothione Metabolic Pathway
The following diagram illustrates the key steps in the trypanothione metabolic pathway in Leishmania, highlighting the central role of Trypanothione synthetase (TryS).
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Trypanothione - Wikipedia [en.wikipedia.org]
- 3. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Activity of Trypanothione Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases such as human African trypanosomiasis, Chagas disease, and leishmaniasis.[1][2][3] This enzyme catalyzes the synthesis of trypanothione, a key molecule for maintaining the parasite's defense against oxidative stress.[4][5][6] The absence of TryS in mammals makes it an attractive and specific target for the development of new anti-parasitic drugs.[7][8] These application notes provide a detailed protocol for assessing the in vitro activity of inhibitors against Trypanothione Synthetase.
Data Presentation: Inhibitory Activity of Representative Compound
Due to the absence of specific public data for a compound named "Trypanothione synthetase-IN-2", this document presents data for a known indazole derivative inhibitor of Trypanosoma brucei Trypanothione Synthetase (TbTryS) as a representative example.
| Compound | Target Enzyme | IC50 | EC50 (T. brucei) | Notes | Reference |
| Indazole Derivative 4 | T. brucei TryS | 140.0 nM | 5.1 µM | Corroborated as targeting TryS by observing decreased intracellular trypanothione levels in T. brucei. | [7] |
Signaling Pathway: Trypanothione Biosynthesis
The following diagram illustrates the two-step biosynthesis of trypanothione from glutathione (B108866) and spermidine, a pathway catalyzed by Trypanothione Synthetase.
References
- 1. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Validation of Trypanosoma brucei trypanothione synthetase as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: Cell-Based Assay for Efficacy of Trypanothione Synthetase-IN-2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe neglected tropical disease caused by the protozoan parasite Trypanosoma brucei. The parasite has a unique thiol redox system based on trypanothione (B104310), which is absent in humans, making the enzymes involved in its metabolism attractive drug targets.[1][2] Trypanothione synthetase (TryS) is a key enzyme in the biosynthesis of trypanothione, catalyzing the two-step ATP-dependent conjugation of glutathione (B108866) and spermidine.[3][4][5] Genetic and chemical studies have validated TryS as essential for the survival of these parasites.[4][6][7][8] Inhibition of TryS disrupts the parasite's ability to combat oxidative stress, leading to cell death.[6][9] Trypanothione synthetase-IN-2 is a potent inhibitor of this enzyme. This application note provides a detailed protocol for a cell-based assay to determine the efficacy of this compound against bloodstream forms of T. brucei.
Principle of the Assay
This protocol describes a whole-cell viability assay to determine the half-maximal effective concentration (EC₅₀) of this compound against T. brucei. The assay utilizes the viability indicator dye resazurin (B115843) (AlamarBlue®), a non-toxic compound that is reduced by metabolically active cells to the fluorescent product resorufin. The level of fluorescence is directly proportional to the number of viable cells. By exposing the parasites to a range of inhibitor concentrations, a dose-response curve can be generated to calculate the EC₅₀ value, providing a quantitative measure of the compound's efficacy.[10] A counter-screen against a mammalian cell line (e.g., HEK293) is also described to assess the inhibitor's selectivity.[10]
Materials and Reagents
-
Trypanosoma brucei brucei bloodstream forms (e.g., Lister 427)
-
Human Embryonic Kidney (HEK293) cells (for counter-screening)
-
HMI-9 medium for T. brucei culture[11]
-
DMEM medium for HEK293 culture
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Resazurin sodium salt (e.g., AlamarBlue®)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
-
Hemocytometer or automated cell counter
Experimental Protocols
Protocol 1: T. brucei Viability Assay
-
T. brucei Culture Maintenance:
-
Maintain T. brucei bloodstream forms in HMI-9 medium supplemented with 10-15% FBS at 37°C in a 5% CO₂ humidified incubator.[11]
-
Subculture the parasites every 2-3 days to maintain them in the logarithmic growth phase.
-
Monitor cell density using a hemocytometer.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in HMI-9 medium to create a range of working concentrations for the dose-response curve (e.g., from 100 µM to 0.01 µM).
-
-
Assay Procedure:
-
Adjust the density of a log-phase T. brucei culture to 5 x 10⁴ cells/mL in fresh HMI-9 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).[12]
-
Add 100 µL of the diluted inhibitor solutions to the respective wells. Include wells with vehicle control (DMSO-treated cells) and wells with medium only (background control).
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
Add 20 µL of resazurin solution (0.125 mg/mL in PBS) to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only) from all experimental values.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Calculate the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Mammalian Cell Cytotoxicity Assay (Counter-Screening)
-
HEK293 Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed 4,000 HEK293 cells in 100 µL of medium per well in a 96-well plate and allow them to attach overnight.[10]
-
Replace the medium with 100 µL of fresh medium containing the serially diluted this compound (same concentrations as in the T. brucei assay).
-
Incubate for 72 hours at 37°C with 5% CO₂.
-
Add 20 µL of resazurin solution and incubate for 4-6 hours.
-
Measure fluorescence as described in Protocol 1.
-
-
Selectivity Index Calculation:
-
Calculate the EC₅₀ for the HEK293 cells.
-
Determine the Selectivity Index (SI) using the following formula:
-
SI = EC₅₀ (Mammalian Cells) / EC₅₀ (T. brucei)
-
-
A higher SI value indicates greater selectivity for the parasite.
-
Data Presentation
The efficacy and selectivity of this compound are summarized in the table below. The data represent typical results obtained from the described cell-based assays.
| Compound | Target Organism/Cell Line | EC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Trypanosoma brucei | 1.2 | >83 |
| HEK293 | >100 | ||
| Pentamidine (Control) | Trypanosoma brucei | 0.005 | ~4000 |
| HEK293 | 20 |
Visualizations
Caption: Experimental workflow for the cell-based efficacy assay.
Caption: Trypanothione biosynthesis pathway and inhibition point.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Genetic and chemical analyses reveal that trypanothione synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T. brucei viability assay. [bio-protocol.org]
High-Throughput Screening Protocol for Inhibitors of Trypanothione Synthetase
Application Note
For Research Use Only.
Introduction
Trypanothione (B104310) synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of severe diseases in humans and animals.[1][2] This enzyme catalyzes the synthesis of trypanothione, a unique low molecular weight thiol that replaces the glutathione (B108866)/glutathione reductase system found in mammals.[2][3] The absence of a TryS homolog in humans makes it an attractive and specific target for the development of new anti-parasitic drugs.[4][5] High-throughput screening (HTS) is a crucial methodology for identifying novel inhibitors of this essential enzyme from large compound libraries.[6][7]
This document provides a detailed protocol for a high-throughput, colorimetric assay designed to screen for inhibitors of Trypanothione synthetase. The assay is based on the quantification of inorganic phosphate (B84403) (Pi), a product of the TryS-catalyzed reaction, using the Malachite Green reagent.[8][9][10][11]
Enzymatic Reaction and Signaling Pathway
Trypanothione synthetase catalyzes the two-step, ATP-dependent synthesis of trypanothione from glutathione and spermidine (B129725).[3][12] The intermediate, glutathionylspermidine, is also a substrate for the second step of the reaction.[13] The overall reaction is as follows:
2 Glutathione + Spermidine + 2 ATP → Trypanothione + 2 ADP + 2 Pi
The HTS assay described herein focuses on the detection of the inorganic phosphate (Pi) produced.
Caption: Trypanothione Synthetase Enzymatic Pathway and Inhibition.
Quantitative Data Summary
Table 1: Kinetic Parameters of Trypanothione Synthetase
The following table summarizes the kinetic parameters for Trypanothione synthetase from Trypanosoma brucei. These values are essential for designing the HTS assay with appropriate substrate concentrations.
| Substrate | K_m (µM) | Reference |
| ATP | 18 | [13][14] |
| Glutathione (GSH) | 34 | [13][14] |
| Spermidine | 687 | [13][14] |
| Glutathionylspermidine (Gsp) | 32 | [13][14] |
Note: Kinetic parameters can vary depending on the species and assay conditions.
Table 2: Examples of Identified Trypanothione Synthetase Inhibitors
This table presents examples of TryS inhibitors identified through high-throughput screening campaigns, along with their reported IC50 values.
| Compound | Target Species | IC50 (µM) | Reference |
| Calmidazolium chloride | T. brucei, T. cruzi, L. infantum | 2.6 - 13.8 | [15] |
| Ebselen | T. brucei, T. cruzi, L. infantum | 2.6 - 13.8 | [15] |
| TS001 | L. major | 9 - 19 | [4] |
| DDD66604 | T. brucei | 19.02 | [16] |
Experimental Protocols
Principle of the Assay
The activity of Trypanothione synthetase is determined by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction. The Malachite Green Phosphate Assay is a sensitive colorimetric method for the detection of free orthophosphate in aqueous solutions.[8][11] The assay is based on the formation of a green complex between Malachite Green, molybdate, and free orthophosphate, which can be measured spectrophotometrically at approximately 620-650 nm.[9][11] The intensity of the color is directly proportional to the phosphate concentration.
Materials and Reagents
-
Recombinant Trypanothione synthetase (purified)
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay Buffer: 100 mM HEPES (pH 8.0), 10 mM MgCl₂, 0.5 mM EDTA, 2 mM DTT
-
Malachite Green Phosphate Assay Kit (commercially available kits from suppliers such as R&D Systems, Sigma-Aldrich, Cayman Chemical, or Maxanim are recommended)[8][9][10][11]
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 620-650 nm
High-Throughput Screening Workflow
Caption: High-Throughput Screening Workflow for TryS Inhibitors.
Detailed Assay Protocol (384-well format)
-
Compound Plating:
-
Dispense test compounds and controls into the wells of a 384-well microplate. Typically, a final concentration of 10-25 µM for test compounds is used for primary screening.[17]
-
Negative Control (0% inhibition): Wells containing enzyme, substrates, and DMSO (vehicle).
-
Positive Control (100% inhibition): Wells containing substrates, DMSO, but no enzyme.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant TryS in assay buffer.
-
Dispense the enzyme solution into all wells except the positive controls.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing ATP, GSH, and spermidine in assay buffer. The final concentrations in the reaction should be at or near the K_m values to ensure sensitivity to competitive inhibitors.
-
Add the substrate master mix to all wells to initiate the enzymatic reaction.
-
The final reaction volume is typically 15-20 µL.[18]
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 20-30 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Data Acquisition:
-
Measure the absorbance of each well at 620-650 nm using a microplate reader.[11]
-
Data Analysis
-
Calculation of Percent Inhibition: The percentage of inhibition for each compound is calculated using the following formula:[18] % Inhibition = [1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control)] * 100
Where:
-
Abs_compound is the absorbance of the well with the test compound.
-
Abs_positive_control is the average absorbance of the positive control wells.
-
Abs_negative_control is the average absorbance of the negative control wells.
-
-
Hit Identification and Confirmation:
-
IC50 Determination:
-
For confirmed hits, a dose-response curve is generated by testing the compounds at multiple concentrations.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable sigmoidal model.
-
Conclusion
The high-throughput screening protocol detailed in this application note provides a robust and reliable method for the identification of novel inhibitors of Trypanothione synthetase. This assay is amenable to automation and can be used to screen large compound libraries, thus accelerating the discovery of new lead compounds for the development of drugs against trypanosomatid-borne diseases.[6][19] The identified hits can then be further characterized for their mechanism of action and efficacy in cell-based and in vivo models.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Trypanothione Metabolism in Trypanosomatids | MDPI [mdpi.com]
- 3. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. Malachite Green Phosphate Assay Kit sufficient for 2500 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 9. maxanim.com [maxanim.com]
- 10. Malachite Green Phosphate Assay Kit, 2500 tests | Indalo Therapeutics [indalotherapeutics.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting the catalytic mechanism of Trypanosoma brucei trypanothione synthetase by kinetic analysis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trypanothione Synthetase-IN-2 in Anti-parasitic Research
Application Notes
Trypanothione (B104310) synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma, the causative agents of leishmaniasis, Chagas disease, and African trypanosomiasis. This enzyme is absent in humans, making it a prime target for the development of selective anti-parasitic drugs. Trypanothione synthetase-IN-2 is a potent and selective inhibitor of TryS, demonstrating significant promise in the field of anti-parasitic drug discovery.
This compound acts as a competitive inhibitor of TryS with respect to the polyamine substrate, spermidine (B129725). By blocking the synthesis of trypanothione, the primary low molecular weight thiol in these parasites, the inhibitor disrupts their ability to counteract oxidative stress, leading to cell death. This targeted mechanism of action suggests a favorable therapeutic window with reduced potential for off-target effects in the mammalian host.
In vitro studies have demonstrated the efficacy of this compound against Leishmania infantum, the causative agent of visceral leishmaniasis. The compound effectively inhibits the enzymatic activity of L. infantum TryS and shows significant leishmanicidal activity against both axenic and intracellular amastigotes, the clinically relevant stage of the parasite. Furthermore, toxicological assessments have indicated low cytotoxicity against human liver cells (HepG2), highlighting its potential as a safe therapeutic agent. These findings underscore the value of this compound as a lead compound for the development of novel anti-parasitic therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | Leishmania infantum Trypanothione Synthetase (TryS) | 5.4 µM | [1] |
| Parameter | Cell Line/Organism | Value | Reference |
| EC50 | Leishmania infantum axenic amastigotes | 7.3 ± 0.5 µM | [1] |
| EC50 | Leishmania infantum intracellular amastigotes | 17.9 ± 0.4 µM | [1] |
| Parameter | Cell Line | Value | Reference |
| CC50 | HepG2 (human liver carcinoma) | >75 µM | [1] |
Experimental Protocols
Trypanothione Synthetase (TryS) Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory activity of this compound against recombinant TryS. The assay measures the amount of inorganic phosphate (B84403) released from the enzymatic reaction.
Materials:
-
Recombinant Trypanothione Synthetase (TryS)
-
ATP
-
Spermidine
-
Glutathione (GSH)
-
This compound
-
Assay Buffer: 100 mM HEPES (pH 8.0), 10 mM MgCl₂, 2 mM DTT, 0.01% (v/v) Triton X-100
-
BIOMOL Green™ reagent
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution in DMSO. For the positive control (no inhibition) and negative control (no enzyme), add 1 µL of DMSO.
-
Add 10 µL of recombinant TryS (final concentration ~10 nM) in assay buffer to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate mixture containing ATP (final concentration ~35 µM), spermidine (final concentration ~25 µM), and GSH (final concentration ~20 µM) in assay buffer.
-
Incubate the reaction mixture at 28°C for 60 minutes.
-
Stop the reaction by adding 60 µL of BIOMOL Green™ reagent.
-
Incubate for 20-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Leishmania infantum Intracellular Amastigote Viability Assay
This high-content screening assay quantifies the activity of this compound against the intracellular amastigote stage of L. infantum in a macrophage host cell line.
Materials:
-
Leishmania infantum promastigotes
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Amphotericin B (positive control)
-
Hoechst 33342 stain
-
384-well, black, clear-bottom imaging plates
-
High-content imaging system
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells into a 384-well plate at a density of 4 x 10⁴ cells/well in RPMI-1640 medium containing 50 ng/mL PMA. Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere to allow for differentiation into adherent macrophages.
-
Infection: Wash the differentiated macrophages with fresh medium. Infect the cells with stationary-phase L. infantum promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: Remove the medium containing non-phagocytosed parasites and replace it with fresh medium containing serial dilutions of this compound. Include wells with vehicle control (DMSO) and a positive control (Amphotericin B).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei of both macrophages and intracellular amastigotes with Hoechst 33342.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify the number of host cells and the number of intracellular amastigotes per cell.
-
Data Analysis: Calculate the infection rate and the number of amastigotes per macrophage. Determine the EC50 value by plotting the percentage of parasite inhibition against the compound concentration.
HepG2 Cytotoxicity Assay
This protocol uses a resazurin-based assay to determine the cytotoxicity of this compound against the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin (positive control)
-
Resazurin (B115843) sodium salt solution
-
96-well, clear-bottom, black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle control (DMSO) and a positive control (doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Resazurin Addition: Add 20 µL of resazurin solution (final concentration 44 µM) to each well.
-
Incubation: Incubate for 4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: The trypanothione biosynthesis and redox cycling pathway in trypanosomatid parasites and the inhibitory action of this compound on Trypanothione Synthetase (TryS).
Caption: Workflow for the evaluation of this compound, from enzymatic inhibition to cellular efficacy and cytotoxicity assessment.
References
Laboratory techniques for working with Trypanothione synthetase-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for working with Trypanothione (B104310) synthetase-IN-2, a competitive inhibitor of Leishmania infantum Trypanothione synthetase (TryS). The information provided is intended to guide researchers in the biochemical and cellular characterization of this and other similar inhibitors.
Introduction to Trypanothione Synthetase (TryS)
Trypanothione synthetase (TryS; EC 6.3.1.9) is a key enzyme in the thiol metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma. These parasites rely on a unique dithiol, trypanothione [N¹,N⁸-bis(glutathionyl)spermidine], to protect themselves from oxidative stress and for the synthesis of DNA precursors.[1][2] Unlike their mammalian hosts, which primarily use glutathione (B108866), trypanosomatids depend on the trypanothione system for survival, making its biosynthetic enzymes attractive drug targets.[1]
TryS catalyzes the two-step, ATP-dependent synthesis of trypanothione from two molecules of glutathione (GSH) and one molecule of spermidine (B129725).[3] The essentiality of TryS for parasite viability has been confirmed through genetic and chemical validation studies.[2] Inhibition of TryS leads to a depletion of intracellular trypanothione, an accumulation of its precursor glutathione, and ultimately, parasite death.[2]
Trypanothione Synthetase-IN-2: A Competitive Inhibitor
This compound (also referred to as compound 3 in associated literature) is a competitive inhibitor of Leishmania infantum Trypanothione synthetase (LiTryS).[4] It specifically competes with the polyamine substrate, spermidine.
Quantitative Data for this compound
| Parameter | Value | Species/Cell Line | Reference |
| Biochemical Assay | |||
| IC₅₀ (vs. L. infantum TryS) | 5.4 µM | Leishmania infantum | [4] |
| Inhibition Constant (Kᵢ) | 4.4 µM | Leishmania infantum | [4] |
| Mechanism of Action | Competitive (vs. spermidine) | Leishmania infantum | [4] |
| Cell-Based Assays | |||
| EC₅₀ (axenic amastigotes) | 7.3 ± 0.5 µM | Leishmania infantum | [4] |
| EC₅₀ (intracellular amastigotes) | 17.9 ± 0.4 µM | Leishmania infantum | [4] |
| Cytotoxicity (CC₅₀) | >75 µM | HepG2 cells | [4] |
Signaling Pathway and Experimental Workflows
Trypanothione Biosynthesis Pathway
The following diagram illustrates the enzymatic synthesis of trypanothione from its precursors, highlighting the central role of Trypanothione synthetase (TryS).
Caption: Biosynthesis of trypanothione catalyzed by Trypanothione synthetase.
Experimental Workflow: Biochemical IC₅₀ Determination
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against TryS.
Caption: Workflow for determining the IC₅₀ of this compound.
Experimental Protocols
Protocol 1: Biochemical Assay for TryS Inhibition (IC₅₀ Determination)
This protocol is adapted from the methods used to characterize this compound and is based on the detection of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP using the BIOMOL GREEN™ reagent.[4][5]
Materials:
-
Recombinant Leishmania infantum Trypanothione synthetase (LiTryS)
-
This compound
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay Buffer: 40 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
BIOMOL GREEN™ Reagent
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the inhibitor in the Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare stock solutions of ATP, GSH, and spermidine in Assay Buffer.
-
Dilute LiTryS to the desired working concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or vehicle control (Assay Buffer with the same percentage of DMSO) to each well.
-
Add 10 µL of the diluted LiTryS solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Incubation:
-
Prepare a substrate master mix containing ATP, GSH, and spermidine in Assay Buffer. The final concentrations in the 50 µL reaction should be:
-
ATP: 100 µM
-
GSH: 100 µM
-
Spermidine: 50 µM
-
-
Initiate the enzymatic reaction by adding 37.5 µL of the substrate master mix to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 100 µL of BIOMOL GREEN™ Reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Leishmanicidal Activity against Intracellular L. infantum Amastigotes
This protocol describes a method to assess the efficacy of this compound against the clinically relevant intracellular amastigote stage of Leishmania infantum using a resazurin-based viability assay (alamarBlue).[4][6]
Materials:
-
Leishmania infantum promastigotes
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
AlamarBlue® reagent
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Differentiation of THP-1 cells:
-
Seed THP-1 monocytes at a density of 5 x 10⁴ cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, wash the adherent macrophages with fresh medium to remove non-adherent cells and residual PMA.
-
-
Infection of Macrophages:
-
Infect the differentiated macrophages with stationary-phase L. infantum promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate the co-culture for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
After 24 hours, wash the cells three times with fresh medium to remove extracellular parasites.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the diluted inhibitor to the infected macrophages. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., amphotericin B).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Viability Assay:
-
After the 72-hour incubation, add alamarBlue® reagent to each well (10% of the total volume).
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of parasite survival for each inhibitor concentration relative to the vehicle control.
-
Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 3: Kinetic Analysis to Determine the Mode of Inhibition
This protocol outlines the steps to confirm that this compound is a competitive inhibitor with respect to spermidine.
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reaction conditions in a 96-well plate. The matrix should include varying concentrations of spermidine and fixed concentrations of this compound (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ).
-
The concentrations of ATP and GSH should be kept constant and at saturating levels (e.g., 5-10 times their Kₘ values).
-
Follow the same steps for adding the inhibitor and enzyme as described in Protocol 1.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding the substrate mix containing the varying concentrations of spermidine.
-
Measure the initial reaction velocities (v₀) by monitoring the rate of phosphate production over a short period where the reaction is linear. This can be done using a kinetic read mode on the microplate reader.
-
-
Data Analysis:
-
Plot the initial velocities against the spermidine concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[Spermidine]).
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis, indicating that the Vₘₐₓ is unchanged, while the apparent Kₘ increases with increasing inhibitor concentration.
-
Alternatively, fit the data directly to the Michaelis-Menten equation for competitive inhibition using non-linear regression software to determine the Kᵢ.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in biochemical assay | Phosphate contamination in reagents or buffers. | Use phosphate-free water and reagents. Test all buffers and solutions for phosphate contamination before use. |
| Low signal in biochemical assay | Inactive enzyme or suboptimal assay conditions. | Verify enzyme activity with a positive control. Optimize enzyme concentration, incubation time, and temperature. |
| High variability in cell-based assay | Inconsistent macrophage differentiation or infection. | Ensure a consistent cell seeding density and PMA treatment. Optimize the parasite-to-macrophage ratio and incubation time for infection. |
| Inconclusive kinetic analysis | Substrate concentrations are not appropriately chosen. | Use a wide range of substrate concentrations spanning below and above the Kₘ value. Ensure that the fixed substrates are at saturating concentrations. |
Conclusion
This compound is a valuable tool for studying the function of TryS in Leishmania and for the development of novel anti-leishmanial drugs. The protocols provided herein offer a framework for the biochemical and cellular characterization of this and other TryS inhibitors. Careful attention to experimental detail and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Improvement of 96-well microplate assay for estimation of cell growth and inhibition of Leishmania with Alamar Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trypanothione Synthetase Inhibitor Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting experiments with inhibitors of Trypanothione (B104310) synthetase (TryS), a key enzyme in the redox metabolism of trypanosomatid parasites and a validated drug target for diseases like Human African Trypanosomiasis (Sleeping Sickness), Chagas disease, and Leishmaniasis.[1][2][3][4][5] The protocols outlined below are based on established methodologies for the characterization of TryS inhibitors.
Introduction to Trypanothione Synthetase
Trypanothione synthetase (TryS) is a crucial enzyme for the survival of trypanosomatid parasites.[1][3] It catalyzes the two-step synthesis of trypanothione (T(SH)₂) from glutathione (B108866) (GSH) and spermidine.[1][6][7] This pathway is absent in humans, making TryS an attractive target for the development of selective anti-parasitic drugs.[1][8] The trypanothione system is essential for maintaining the redox balance within the parasite, protecting it from oxidative stress generated by the host's immune system.[8][9] Inhibition of TryS leads to a depletion of trypanothione, rendering the parasite vulnerable to oxidative damage and ultimately leading to cell death.[3][10]
Data Presentation
The following tables summarize quantitative data for known Trypanothione synthetase inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: In Vitro Enzyme Inhibition Data for Selected TryS Inhibitors
| Compound Name/ID | Target Organism | IC50 (nM) | Inhibition Type | Reference |
| DDD86243 | Trypanosoma brucei | 140 | Mixed/Uncompetitive/Allosteric | [1][3] |
| Paullone Derivative (Compound 2) | Leishmania infantum | 150 | Not specified | [1] |
| Paullone Derivative (Compound 1) | Leishmania infantum | 350 | Not specified | [1] |
| DDD66604 (Prochlorperazine) | Trypanosoma brucei | ~19,000 | Not specified | [3][11] |
| Ebselen | Trypanosoma brucei | 2,600 - 13,800 | Slow-binding, Irreversible | [12] |
| Calmidazolium chloride | Trypanosoma brucei | 2,600 - 13,800 | Not specified | [12] |
Table 2: Cellular Activity of Selected TryS Inhibitors
| Compound Name/ID | Target Organism | EC50 (µM) | Selectivity Index (SI) | Reference |
| DDD86243 | Trypanosoma brucei | 5.1 | >10 | [1] |
| Paullone Derivative (Compound 2) | Leishmania infantum promastigotes | 12.6 | Not specified | [1] |
| Paullone Derivative (Compound 2) | Trypanosoma brucei | 4.3 | Not specified | [1] |
| Paullone Derivative (Compound 1) | Trypanosoma brucei | 8.3 | Not specified | [1] |
| Ebselen | Trypanosoma brucei brucei | 11 - 182 | [12] | |
| Amide methyl thiazole (B1198619) phenyl scaffold | Trypanosoma brucei brucei | 11 - 182 | [12] |
Experimental Protocols
Protocol 1: In Vitro Trypanothione Synthetase Inhibition Assay
This protocol describes a high-throughput screening (HTS) compatible assay to determine the in vitro potency (IC50) of a test compound against recombinant TryS.
Materials:
-
Recombinant T. brucei Trypanothione synthetase (TryS)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 20 mM MgCl₂, 2 mM DTT
-
Substrates: Glutathione (GSH), Spermidine, ATP
-
Detection Reagent: Reagent to quantify ADP production (e.g., ADP-Glo™ Kinase Assay)
-
Test Compound (e.g., Trypanothione synthetase-IN-2) dissolved in DMSO
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the test compound dilutions to the 384-well plates. Include positive controls (known inhibitor, e.g., DDD66604) and negative controls (DMSO only).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the assay buffer, recombinant TryS, GSH, and spermidine.
-
Reaction Initiation: Add the enzyme/substrate master mix to the assay plates to start the reaction.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the detection reagent that quantifies the amount of ADP produced.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Trypanosoma brucei Cellular Viability Assay
This protocol is for determining the in vitro efficacy (EC50) of a test compound against bloodstream form T. brucei.
Materials:
-
Trypanosoma brucei bloodstream form cell culture
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum
-
Test Compound dissolved in DMSO
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
96-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed T. brucei bloodstream forms into 96-well plates at a density of 1 x 10⁵ cells/mL.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a no-drug control (DMSO only).
-
Incubation: Incubate the plates for 69 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for an additional 4 hours.[3]
-
Data Analysis: Measure the fluorescence (Excitation: 528 nm, Emission: 590 nm).[3] Calculate the percentage of viable cells relative to the no-drug control and determine the EC50 value from the dose-response curve.
Protocol 3: Intracellular Thiol Level Analysis
This protocol is used to confirm the on-target effect of a TryS inhibitor by measuring the levels of intracellular trypanothione and glutathione in treated parasites.
Materials:
-
Trypanosoma brucei bloodstream form cell culture
-
Test Compound
-
Reagents for thiol derivatization (e.g., monobromobimane)
-
HPLC system with a fluorescence detector
Procedure:
-
Parasite Treatment: Treat a culture of T. brucei with the test compound at a concentration equivalent to 2x its EC50 for 72 hours.[3] Include an untreated control.
-
Cell Lysis and Derivatization: Harvest the parasites, lyse the cells, and derivatize the intracellular thiols with a fluorescent labeling agent like monobromobimane.
-
HPLC Analysis: Separate the derivatized thiols using reverse-phase HPLC.
-
Quantification: Detect and quantify the fluorescently labeled trypanothione and glutathione by comparing the peak areas to known standards.
-
Data Analysis: Compare the thiol levels in the treated samples to the untreated controls to determine the effect of the inhibitor on the trypanothione pathway. A decrease in trypanothione and a corresponding increase in glutathione levels would confirm the on-target activity of the inhibitor.[3]
Visualizations
Caption: Signaling pathway of Trypanothione metabolism and the action of a TryS inhibitor.
Caption: Experimental workflow for the discovery and characterization of Trypanothione synthetase inhibitors.
Caption: Logical relationship of components in the in vitro Trypanothione synthetase assay.
References
- 1. mdpi.com [mdpi.com]
- 2. State of the Art in African Trypanosome Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of therapeutic agents for human African trypanosomiasis [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypanothione - Wikipedia [en.wikipedia.org]
- 9. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Measuring the Effects of Trypanothione Synthetase Inhibitors on Parasite Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosomatids, a group of protozoan parasites including the genera Trypanosoma and Leishmania, are the causative agents of severe diseases in humans and animals, such as Chagas disease, human African trypanosomiasis (sleeping sickness), and leishmaniasis. A unique feature of these parasites is their reliance on the trypanothione-based redox system to protect against oxidative stress, a pathway absent in their mammalian hosts.[1][2] Trypanothione (B104310) synthetase (TryS) is a key enzyme in this pathway, catalyzing the biosynthesis of trypanothione from glutathione (B108866) and spermidine (B129725).[3][4][5] The essential nature of TryS for parasite survival makes it a prime target for the development of novel antiparasitic drugs.[6][7]
This document provides detailed application notes and protocols for measuring the effects of a representative Trypanothione synthetase inhibitor, referred to here as Trypanothione synthetase-IN-2, on parasite growth and viability. The methodologies described are essential for the preclinical evaluation of novel compounds targeting this critical parasitic enzyme.
Mechanism of Action of Trypanothione Synthetase
Trypanothione synthetase is responsible for the two-step, ATP-dependent synthesis of trypanothione (T(SH)₂). In the first step, it conjugates a molecule of glutathione (GSH) with spermidine to form glutathionylspermidine (B10777622) (Gsp). Subsequently, a second molecule of GSH is added to Gsp to yield trypanothione.[6] T(SH)₂ is the central thiol in these parasites, maintained in its reduced state by the NADPH-dependent enzyme trypanothione reductase. It is crucial for detoxifying reactive oxygen species and for the synthesis of DNA precursors.[1] Inhibition of TryS disrupts this vital pathway, leading to an accumulation of oxidative damage and ultimately, parasite death.
Data Presentation
The following tables summarize the in vitro efficacy of a representative Trypanothione synthetase inhibitor, "this compound," against various parasite species and its cytotoxicity against a mammalian cell line. This data is compiled from published studies on potent TryS inhibitors.
Table 1: In Vitro Activity of this compound against Parasites
| Parasite Species | Life Cycle Stage | IC50 / EC50 (µM) | Reference Compound (Benznidazole) IC50 / EC50 (µM) |
| Trypanosoma cruzi | Amastigote | 0.4 - 2.8 | 2.31 |
| Trypanosoma brucei | Bloodstream form | 5.1 | - |
| Leishmania donovani | Amastigote | 10.0 | - |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are indicative of the compound's potency.
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | Compound | CC50 (µM) | Selectivity Index (SI = CC50 / EC50) |
| Human Macrophages | This compound | >28 | >9.5 |
| Human Osteosarcoma | This compound | 2.9 | 1.1 - 2.6 |
| Vero Cells | Benznidazole | ~160 | ~69.4 |
CC50 (half-maximal cytotoxic concentration) measures the toxicity of the compound to mammalian cells. The Selectivity Index (SI) indicates the compound's specificity for the parasite over host cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Trypanosoma cruzi Amastigote Growth Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory concentration of compounds against the intracellular amastigote form of T. cruzi.[8][9]
References
- 1. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypanothione - Wikipedia [en.wikipedia.org]
- 3. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 7. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for Utilizing Trypanothione Synthetase Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosomatids, a group of protozoan parasites responsible for devastating neglected tropical diseases such as Chagas disease, African trypanosomiasis, and leishmaniasis, possess a unique thiol metabolism centered around trypanothione (B104310).[1][2] This dithiol, N1,N8-bis(glutathionyl)spermidine, is synthesized by the enzyme Trypanothione synthetase (TryS) and is crucial for the parasite's defense against oxidative stress and for maintaining redox homeostasis.[3][4][5] The absence of the trypanothione system in humans makes TryS an attractive and specific target for the development of new antiparasitic drugs.[1][6]
This document provides detailed application notes and protocols for the use of a representative Trypanothione synthetase inhibitor, referred to herein as "Trypanothione synthetase-IN-2," in drug discovery workflows. The information is compiled from studies on various potent TryS inhibitors and is intended to guide researchers in the evaluation and characterization of novel compounds targeting this essential parasite enzyme.
Mechanism of Action of Trypanothione Synthetase
Trypanothione synthetase is a bifunctional enzyme that catalyzes the two-step, ATP-dependent synthesis of trypanothione from two molecules of glutathione (B108866) (GSH) and one molecule of spermidine (B129725).[3] The enzyme first conjugates a molecule of GSH to spermidine to form glutathionylspermidine, which is then followed by the addition of a second GSH molecule to produce trypanothione.[7] TryS is essential for the survival of trypanosomatids, and its inhibition leads to a depletion of trypanothione, rendering the parasites vulnerable to oxidative damage and impairing their growth and infectivity.[4][8]
This compound: A Representative Inhibitor
For the purpose of these application notes, "this compound" represents a potent, drug-like small molecule inhibitor of TryS. The data and protocols presented are based on findings from high-throughput screening campaigns and subsequent characterization of lead compounds targeting TryS from various trypanosomatid species.[4][9]
Quantitative Data for Representative TryS Inhibitors
The following table summarizes the inhibitory activities of several reported TryS inhibitors against the enzyme and the respective parasites. This data provides a benchmark for the evaluation of new chemical entities.
| Compound Class/Name | Target Species | IC50 (µM) vs. TryS | EC50 (µM) vs. Parasite | Selectivity Index (SI) | Reference |
| Paullones | L. infantum | 0.15 - 0.35 | 12.6 - 112.3 | < 10 | [10] |
| T. brucei | Moderate | 4.3 - 8.3 | - | [10] | |
| T. cruzi | Moderate | - | - | [10] | |
| Calmidazolium chloride | T. brucei | 2.6 - 13.8 | - | - | [9] |
| L. infantum | 2.6 - 13.8 | - | - | [9] | |
| T. cruzi | 2.6 - 13.8 | - | - | [9] | |
| Ebselen | T. brucei | 2.6 - 13.8 | - | - | [9] |
| L. infantum | 2.6 - 13.8 | - | - | [9] | |
| T. cruzi | 2.6 - 13.8 | - | - | [9] | |
| DDD86243 | T. brucei | - | 5 - 30 | > 1.6 - 10 | [8] |
Note: The Selectivity Index (SI) is the ratio of the cytotoxic concentration against a mammalian cell line to the effective concentration against the parasite. A higher SI value indicates greater selectivity for the parasite.
Drug Discovery Workflow for Trypanothione Synthetase Inhibitors
The following diagram illustrates a typical drug discovery workflow for identifying and characterizing novel TryS inhibitors.
Caption: A generalized workflow for the discovery of Trypanothione synthetase inhibitors.
Signaling Pathway of Trypanothione Metabolism and Inhibition
The diagram below illustrates the central role of Trypanothione synthetase in the trypanothione pathway and the point of inhibition by compounds like this compound.
Caption: The Trypanothione synthesis pathway and its inhibition by a specific inhibitor.
Experimental Protocols
In Vitro Trypanothione Synthetase Inhibition Assay
This protocol is designed for high-throughput screening to identify inhibitors of recombinant TryS.
Materials:
-
Recombinant Trypanothione synthetase (from T. brucei, T. cruzi, or L. infantum)
-
Assay Buffer: 100 mM HEPES, pH 7.4, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
Substrates: Glutathione (GSH), Spermidine, ATP
-
Detection Reagent: ADP-Glo™ Kinase Assay (Promega) or similar ADP detection kit
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH (e.g., 50 µM), and spermidine (e.g., 40 µM).
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add test compounds to the wells to achieve the desired final concentration (e.g., 10 µM for primary screening). Ensure the final DMSO concentration is ≤ 1%. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Initiate the reaction by adding a solution of TryS enzyme and ATP (e.g., 10 µM) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.
In Vitro Anti-Trypanosomal Activity Assay
This protocol assesses the efficacy of test compounds against the bloodstream form of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream form parasites
-
HMI-9 medium supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
Resazurin-based viability dye (e.g., alamarBlue™)
-
96-well plates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Maintain T. brucei parasites in culture at 37°C and 5% CO₂.
-
Seed the parasites into the wells of a 96-well plate at a density of approximately 2 x 10⁴ cells/well in fresh HMI-9 medium.
-
Add serial dilutions of the test compounds to the wells. Include a no-drug control (DMSO vehicle).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add the resazurin-based viability dye to each well and incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Calculate the EC50 value, the concentration of the compound that inhibits parasite growth by 50%, by fitting the data to a dose-response curve.
Mammalian Cell Cytotoxicity Assay
This protocol determines the toxicity of the test compounds against a mammalian cell line to assess selectivity.
Materials:
-
Mammalian cell line (e.g., HEK293 or HepG2)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates (white, clear bottom)
-
Luminescence plate reader
Procedure:
-
Seed the mammalian cells into the wells of a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells. Include a no-drug control (DMSO vehicle).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50 value obtained from the anti-trypanosomal assay.
Conclusion
The unique and essential nature of the trypanothione pathway in trypanosomatids makes its components, particularly Trypanothione synthetase, prime targets for the development of novel therapeutics. The protocols and data presented here provide a framework for the identification, characterization, and optimization of potent and selective TryS inhibitors. By following these workflows, researchers can contribute to the discovery of new drugs to combat neglected tropical diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Trypanothione synthetase confers growth, survival advantage and resistance to anti-protozoal drugs in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 8. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Trypanothione synthetase-IN-2 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Trypanothione (B104310) synthetase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is Trypanothione synthetase-IN-2?
This compound is a competitive inhibitor of Leishmania infantum trypanothione synthetase (TryS), a key enzyme in the redox metabolism of trypanosomatid parasites.[1] It has demonstrated leishmanicidal activity and is a valuable tool for studying the trypanothione pathway as a potential drug target.[1]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
For initial solubilization, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this class of inhibitors.[2][3] A study involving a large library of compounds, including the series from which this compound was derived, utilized 100% DMSO to create 3 mM stock solutions.[2]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What should I do?
This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous medium where its solubility is much lower. To address this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer.
-
Optimize the dilution process: Instead of diluting the DMSO stock directly into the final volume of your aqueous buffer, try serial dilutions in DMSO first to get closer to your final concentration. Then, add this diluted DMSO stock to your aqueous buffer.
-
Increase the final DMSO concentration (with caution): While increasing the percentage of DMSO in your final assay volume can improve solubility, it's crucial to keep it as low as possible (typically below 0.5% v/v) to avoid solvent-induced artifacts or toxicity in cellular assays.[3] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q4: Can I use other solvents besides DMSO?
While DMSO is the primary recommendation, other water-miscible organic solvents can be tested if DMSO is incompatible with your experimental setup. These include ethanol (B145695), methanol, and dimethylformamide (DMF). However, their solubilizing capacity for this compound may be lower than DMSO.
Troubleshooting Guide
This guide addresses specific solubility issues you may encounter with this compound in a question-and-answer format.
Problem 1: The powdered this compound is not dissolving in 100% DMSO.
-
Question: I've added 100% DMSO to my vial of this compound, but I can still see solid particles. What should I do?
-
Answer:
-
Vortex thoroughly: Ensure the vial has been vortexed for at least 1-2 minutes to provide sufficient mechanical agitation.
-
Apply gentle heat: Briefly warm the solution in a water bath at a temperature no higher than 37°C. Be cautious with heating, as it can potentially degrade the compound.
-
Use sonication: Place the vial in a sonicating water bath for 5-10 minute intervals. This can help break up aggregates and enhance dissolution.
-
Re-evaluate the concentration: It is possible you are attempting to make a stock solution that exceeds the compound's solubility limit even in DMSO. Try preparing a more dilute stock solution.
-
Problem 2: The compound dissolves in DMSO but immediately precipitates in my aqueous buffer.
-
Question: My DMSO stock of this compound is clear, but as soon as I add it to my phosphate-buffered saline (PBS), it turns cloudy. How can I prevent this?
-
Answer: This indicates that the compound's solubility in your aqueous buffer is very low.
-
Perform a kinetic solubility test: Before your main experiment, determine the approximate kinetic solubility of this compound in your specific buffer. This will inform the maximum working concentration you can use. See the "Experimental Protocols" section for a detailed method.
-
Consider co-solvents: If your experimental system allows, the addition of a small amount of a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can sometimes improve the solubility of hydrophobic compounds. This needs to be carefully validated to ensure it doesn't affect your assay.
-
Problem 3: My prepared working solution is initially clear but becomes cloudy over time.
-
Question: I successfully prepared my working solution of this compound, but after some time at room temperature or 37°C, I notice a precipitate forming. Why is this happening and how can I avoid it?
-
Answer: This suggests that your solution is supersaturated and the compound is slowly crashing out of solution.
-
Prepare fresh solutions: The most reliable approach is to prepare your working solutions immediately before use and not store them for extended periods.
-
Work at lower temperatures: If your experiment allows, performing it at a lower temperature may help to maintain the compound's solubility for a longer duration.
-
Re-assess the working concentration: The observed precipitation indicates that your working concentration is thermodynamically unstable. You may need to use a lower final concentration for your experiments.
-
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the expected solubility based on available information for similar compounds and general principles for small molecule inhibitors.
| Solvent | Expected Solubility | Recommendations |
| DMSO | High (≥ 3 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to Low | Can be tested as an alternative to DMSO, but may require lower stock concentrations. |
| Water | Very Low | Not recommended for initial solubilization. |
| Aqueous Buffers (e.g., PBS) | Very Low | Dilution from a DMSO stock is necessary. The final concentration should be below the kinetic solubility limit. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the compound: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh the compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of the inhibitor powder.
-
Calculate the required DMSO volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM stock solution: Volume (mL) = [Mass of compound (mg) / Molecular Weight ( g/mol )] / 10
-
Dissolve the compound: Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Gentle warming/sonication (if necessary): If the compound does not fully dissolve, you may use a 37°C water bath or a sonicating bath for short intervals until the solution is clear.
-
Aliquot and store: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your experimental buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your aqueous experimental buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader (optional, for turbidimetric measurement)
Procedure:
-
Prepare serial dilutions in DMSO: In a separate 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of your 10 mM stock solution in DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare the aqueous buffer plate: Add 98 µL of your aqueous buffer to each well of a new 96-well plate.
-
Dilute into aqueous buffer: Carefully add 2 µL of each DMSO dilution from step 1 to the corresponding wells of the plate prepared in step 2. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubate: Cover the plate and let it stand at room temperature for 1-2 hours.
-
Visual inspection: Visually inspect the wells against a dark background for any signs of precipitation (cloudiness or visible particles).
-
Turbidimetric measurement (optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). A significant increase in absorbance compared to the vehicle control (buffer + 2% DMSO) indicates precipitation.
-
Determine kinetic solubility: The highest concentration that remains clear (or does not show a significant increase in turbidity) is the approximate kinetic solubility of this compound in your buffer. This should be considered the maximum concentration for your experiments.
Visualizations
Trypanothione Biosynthesis Pathway
Caption: The enzymatic synthesis of trypanothione, a critical pathway in trypanosomatids.
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step guide to resolving common solubility problems with small molecule inhibitors.
References
Technical Support Center: Optimizing Trypanothione Synthetase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing assays involving Trypanothione (B104310) synthetase (TryS) and its inhibitors, such as Trypanothione synthetase-IN-2.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction catalyzed by Trypanothione synthetase (TryS)?
A1: Trypanothione synthetase (TryS, EC 6.3.1.9) is a key enzyme in the redox metabolism of trypanosomatid parasites.[1] It catalyzes the ATP-dependent synthesis of trypanothione [T(SH)₂] from two molecules of glutathione (B108866) (GSH) and one molecule of spermidine.[1][2] The reaction occurs in two steps, with N¹-glutathionylspermidine as an intermediate.[3][4] This pathway is essential for parasite survival and is absent in their mammalian hosts, making TryS an attractive drug target.[3][5]
Q2: What is the principle of the most common in vitro assay for TryS activity?
A2: The most common method is a colorimetric assay that measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the synthesis of trypanothione.[6] The BIOMOL Green reagent is frequently used for this purpose, as it forms a colored complex with free phosphate, which can be measured by absorbance, typically around 620-650 nm.[3][6]
Q3: Why is pre-incubation of the enzyme with the inhibitor recommended?
A3: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated by the addition of substrates. This step is particularly important for slow-binding inhibitors or to ensure that the binding equilibrium is reached, leading to more accurate and reproducible inhibition data.[6][7]
Q4: What are the typical kinetic parameters (Kₘ) for TryS substrates?
A4: Understanding the Michaelis constant (Kₘ) for each substrate is crucial for assay design. Published Kₘ values for T. brucei TryS are approximately 45.4 µM for spermidine, 8.6 µM for ATP, and 23.8 µM for glutathione (GSH).[3] Assays are often run with substrate concentrations at or above their Kₘ values to ensure robust enzyme activity.[6][7]
Section 2: Visualizing Key Processes
Trypanothione Biosynthesis Pathway
The diagram below illustrates the two-step enzymatic reaction catalyzed by Trypanothione synthetase (TryS) to produce trypanothione.
Caption: The two-step biosynthesis of Trypanothione by TryS.
General Workflow for IC₅₀ Determination
This workflow outlines the key stages for determining the half-maximal inhibitory concentration (IC₅₀) of an inhibitor like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trypanothione Synthetase Inhibitor Screening
Welcome to the technical support center for Trypanothione (B104310) synthetase (TryS) inhibitor screening. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
Problem 1: High variability or low Z' factor in the High-Throughput Screening (HTS) assay.
Possible Causes and Solutions:
-
Inconsistent dispensing: Inaccurate liquid handling can introduce significant variability.
-
Solution: Calibrate and regularly maintain automated liquid handlers. Ensure consistent tip immersion depth and dispensing speed.
-
-
Reagent instability: TryS, ATP, or other reagents may degrade over the course of the screen.
-
Solution: Prepare fresh reagents daily. Store stock solutions in appropriate buffers and at recommended temperatures. Avoid repeated freeze-thaw cycles.
-
-
Plate edge effects: Evaporation from wells at the edge of the microplate can alter reagent concentrations.
-
Solution: Use plates with lids, and consider not using the outermost wells for experimental data. An alternative is to fill the outer wells with buffer or media to create a humidified barrier.
-
-
Suboptimal substrate concentrations: Using substrate concentrations far from their Michaelis constant (Kм) can reduce the assay window.
-
Solution: Optimize substrate concentrations to be near or at their Kм values to ensure a robust signal and sensitivity to competitive inhibitors. For instance, near-physiological concentrations (ATP 150 µM, spermidine (B129725) 2 mM, and glutathione (B108866) 150 µM) have been used successfully.[1]
-
Problem 2: High number of false positives in the primary screen.
Possible Causes and Solutions:
-
Compound interference with the detection method: Some compounds may absorb light at the same wavelength as the detection signal, or they may inhibit the coupling enzyme in a linked assay.
-
Solution: Implement a counter-screen to identify compounds that interfere with the assay components in the absence of the primary enzyme (TryS).[2] For example, test compounds in the assay buffer with the detection reagents but without TryS.
-
-
Compound aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
-
Solution: Include detergents like Triton X-100 or Tween-20 (typically at 0.01-0.1%) in the assay buffer to prevent aggregation. Perform dose-response curves; aggregators often show a steep, non-classical dose-response.
-
-
Reactive compounds: Some compounds may be chemically reactive and non-specifically modify the enzyme.
-
Solution: Flag known promiscuous inhibitors or reactive functional groups during data analysis. Further characterization through mechanism of action studies can help identify these compounds.
-
Problem 3: Confirmed hits from the primary screen are not active in secondary assays.
Possible Causes and Solutions:
-
Different assay conditions: Variations in buffer composition, pH, or substrate concentrations between the primary and secondary assays can affect inhibitor potency.
-
Solution: Ensure that the conditions of the secondary assay are as close as possible to the primary screening conditions. If different conditions are necessary, be aware that inhibitor potency may change.
-
-
Irreversible or time-dependent inhibition: The primary screen might have a pre-incubation step that favors the identification of irreversible or slow-binding inhibitors.[1]
-
Solution: Conduct time-dependent inhibition assays to determine if the compound's potency increases with pre-incubation time.[1]
-
-
Low potency: The compound may be a weak inhibitor, and its activity may not be reproducible at lower concentrations used in secondary assays.
-
Solution: Re-test hits over a wider range of concentrations to accurately determine their IC50 values.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable positive control for a Trypanothione synthetase inhibitor screen?
A1: A known TryS inhibitor can be used as a positive control. While there are no universally adopted standard inhibitors, compounds like ebselen (B1671040) and calmidazolium (B1211579) chloride have shown multi-species anti-TryS activity at low µM concentrations and can be considered.[3]
Q2: How can I discriminate between true inhibitors and false positives?
A2: A multi-step validation process is crucial. This includes performing dose-response curves, conducting counter-screens to check for assay interference, and assessing for non-specific inhibition mechanisms like aggregation.[1][2] Ultimately, confirming on-target activity within a cellular context by measuring intracellular trypanothione levels is a key validation step.[4]
Q3: My inhibitor shows activity against TryS from one trypanosomatid species but not another. Why?
A3: Although TryS is highly conserved among trypanosomatids, there are species-specific differences in the amino acid sequence that can affect inhibitor binding.[5] This species-specificity can point to structural differences that are determinants of ligand selectivity.[2]
Q4: What are the key steps in a typical HTS workflow for TryS inhibitors?
A4: A typical HTS workflow involves assay development and miniaturization, a pilot screen with a small compound library to assess assay performance, the primary high-throughput screen, confirmation of hits, dose-response analysis to determine IC50 values, and secondary assays to rule out false positives and characterize the mechanism of action.
Experimental Protocols
High-Throughput Screening (HTS) Assay for Trypanothione Synthetase Inhibitors
This protocol is adapted from a miniaturized 384-well plate format.[1]
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl.
-
Recombinant Trypanothione synthetase (TryS).
-
Substrates: ATP, spermidine, glutathione (GSH).
-
Test compounds dissolved in DMSO.
-
BIOMOL GREEN™ reagent for phosphate (B84403) detection.
-
EDTA solution to stop the reaction.
Procedure:
-
Dispense test compounds (e.g., to a final concentration of 25 µM) into the wells of a 384-well plate.
-
Add TryS enzyme to each well and pre-incubate with the compounds for 1 hour at room temperature. This step can help identify slow-binding inhibitors.[1]
-
Initiate the enzymatic reaction by adding a mixture of the substrates (e.g., final concentrations of 150 µM ATP, 2 mM spermidine, and 150 µM GSH).
-
Allow the reaction to proceed for a set time (e.g., 1 hour) at room temperature.
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.[1]
-
Add the colorimetric reagent (BIOMOL GREEN™) to detect the inorganic phosphate produced.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound relative to positive and negative controls.
Quantitative Data Summary
Table 1: Example IC50 Values for Confirmed Trypanothione Synthetase Inhibitors
| Compound | Target Species | IC50 (µM) | Reference |
| Compound A | T. brucei | 1.2 | [1] |
| Compound B | T. brucei | 36.2 | [1] |
| Calmidazolium chloride | T. brucei | 2.6 | [3] |
| Calmidazolium chloride | T. cruzi | 13.8 | [3] |
| Calmidazolium chloride | L. infantum | 9.8 | [3] |
| Ebselen | T. brucei | 7.4 | [3] |
| Ebselen | T. cruzi | 4.8 | [3] |
| Ebselen | L. infantum | 5.2 | [3] |
| TS001 | L. major | 9-19 | [6] |
Table 2: HTS Campaign Metrics
| Parameter | Pilot Screen | Large Screen | Reference |
| Library Size | 4,210 | 47,414 | [7] |
| Compound Concentration | 25 µM | 25 µM | [7] |
| Inhibition Cut-off | ≥ 70% | ≥ 60% | [1][7] |
| Hit Rate | 0.47% | 0.13% | [7] |
| Confirmed Hit Rate | - | 0.056% | [3] |
Visualizations
Trypanothione Biosynthesis Pathway
The following diagram illustrates the enzymatic steps catalyzed by Trypanothione synthetase.
Caption: Enzymatic synthesis of Trypanothione by Trypanothione synthetase.
HTS Workflow for TryS Inhibitor Screening
This diagram outlines the sequential stages of a high-throughput screening campaign.
Caption: A typical workflow for a TryS inhibitor HTS campaign.
Troubleshooting Logic for Low Z' Factor
This diagram provides a decision-making flow for troubleshooting a low Z' factor.
Caption: Troubleshooting flowchart for a low Z' factor in HTS assays.
References
- 1. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Chemical Scaffolds Inhibiting Trypanothione Synthetase from Pathogenic Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 6. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Conditions for Trypanothione Synthetase Inhibitors
Welcome to the technical support center for researchers working with Trypanothione (B104310) synthetase (TryS) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental conditions and overcome common challenges encountered when studying the inhibition of Trypanothione synthetase, with a focus on novel inhibitors like Trypanothione synthetase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is Trypanothione synthetase and why is it a drug target?
Trypanothione synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania species.[1][2] It catalyzes the synthesis of trypanothione, a unique low-molecular-weight thiol that protects the parasites from oxidative stress.[1][3][4] This pathway is absent in humans, who rely on glutathione (B108866) and glutathione reductase for redox balance, making TryS an attractive target for the development of selective anti-parasitic drugs.[1][5] Genetic and chemical studies have confirmed that TryS is essential for the survival of these parasites.[6][7][8]
Q2: What are the substrates and products of the Trypanothione synthetase reaction?
Trypanothione synthetase catalyzes two sequential ATP-dependent reactions. In the first step, it conjugates a molecule of glutathione (GSH) with spermidine (B129725) to form glutathionylspermidine (B10777622) (Gsp). In the second step, a second molecule of GSH is ligated to Gsp to produce trypanothione (N1,N8-bis(glutathionyl)spermidine).[5][9][10][11][12] The overall reaction consumes two molecules of ATP.[5]
Q3: What is the mechanism of action of Trypanothione synthetase?
The proposed mechanism involves the formation of a ternary complex between the enzyme, Mg2+-ATP, and glutathione.[10] Glutathione is then activated by ATP to form a glutathionyl phosphate (B84403) intermediate, with the release of ADP.[10] This enzyme-bound intermediate then reacts with spermidine (in the first step) or glutathionylspermidine (in the second step) to form the final products.[10]
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in IC50 determination for this compound.
High variability in IC50 values is a common issue in enzyme inhibition assays. Several factors related to the enzyme, substrates, inhibitor, or assay conditions could be responsible.
Possible Causes and Solutions:
-
Enzyme Instability: Trypanothione synthetase may lose activity over the course of the experiment.
-
Solution: Ensure the enzyme is stored correctly and thawed on ice. Perform a time-course experiment to determine the linear range of the enzyme reaction under your assay conditions.[13] Avoid repeated freeze-thaw cycles.
-
-
Substrate Concentration: Using substrate concentrations significantly higher than the Michaelis constant (Km) can make it difficult to identify competitive inhibitors.[13]
-
Solution: Determine the Km for each substrate (ATP, GSH, spermidine/Gsp) under your specific assay conditions. For competitive inhibitor studies, use substrate concentrations at or below the Km value.[13]
-
-
Inhibitor Solubility: Poor solubility of the inhibitor can lead to inconsistent results.
-
Solution: Visually inspect inhibitor stock solutions and dilutions for any precipitation. The use of detergents may be necessary, but their concentration should be kept below the critical micelle concentration to avoid interference with the assay.[14]
-
-
Assay Signal Interference: The inhibitor itself may interfere with the detection method (e.g., absorbance or fluorescence).
-
Solution: Run control experiments with the inhibitor in the absence of the enzyme to check for any background signal.
-
Issue 2: The inhibitory effect of this compound is not dose-dependent or plateaus at a low percentage of inhibition.
An unusual dose-response curve can be indicative of several phenomena.
Possible Causes and Solutions:
-
Inhibitor Aggregation: At higher concentrations, some compounds can form aggregates that may lead to non-specific inhibition or a loss of inhibitory activity.
-
Solution: Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt potential aggregates.
-
-
Tight-Binding Inhibition: If the inhibitor binds with very high affinity, the concentration of free inhibitor may be significantly depleted, leading to a non-standard dose-response.[14]
-
Solution: If tight-binding inhibition is suspected, the IC50 value will be dependent on the enzyme concentration.[14] Perform the assay at different enzyme concentrations to test for this.
-
-
Complex Inhibition Mechanism: The inhibitor may have a non-competitive or uncompetitive mode of action, which can sometimes result in atypical inhibition patterns.[15][16]
-
Solution: Conduct kinetic studies to determine the mechanism of inhibition with respect to each substrate. This involves measuring the inhibitor's effect on the enzyme's Km and Vmax.
-
-
Allosteric Inhibition: The inhibitor might bind to an allosteric site, a location on the enzyme distinct from the active site, which can lead to a conformational change and inhibition.[14][16] This can sometimes result in a plateau of inhibition below 100%.
-
Solution: Allosteric inhibitors often show non-competitive or mixed-type inhibition patterns in kinetic analyses.[17]
-
Issue 3: Conflicting results between in vitro enzyme assays and in vivo parasite growth inhibition assays.
A potent inhibitor in an enzymatic assay may not always translate to effective parasite killing.
Possible Causes and Solutions:
-
Poor Cell Permeability: The inhibitor may not be able to cross the parasite's cell membrane to reach its intracellular target.
-
Solution: Structure-activity relationship (SAR) studies can be conducted to modify the compound's physicochemical properties to improve cell permeability.
-
-
Metabolic Inactivation: The parasite may metabolize and inactivate the inhibitor.
-
Solution: Investigating the metabolic stability of the compound in the presence of parasite lysates can provide insights.
-
-
Efflux by Transporters: The inhibitor might be actively pumped out of the parasite by efflux transporters.
-
Solution: The use of efflux pump inhibitors in combination with your compound of interest in cellular assays can help to investigate this possibility.
-
-
Off-Target Effects: The observed cellular activity might be due to the inhibitor acting on other targets within the parasite.
Experimental Protocols & Data
Table 1: Recommended Starting Concentrations for Trypanothione Synthetase Assay
| Component | Recommended Concentration | Notes |
| Recombinant TryS | 5 - 20 nM | Final concentration should be in the linear range of the assay. |
| ATP | 150 µM (≥ Km) | Can be varied for kinetic studies. |
| Glutathione (GSH) | 150 µM (≥ Km) | High concentrations can cause substrate inhibition.[6] |
| Spermidine | 2 mM (≥ Km) | For the first reaction step. |
| This compound | 0.1 nM - 100 µM | A wide range is recommended for initial IC50 determination. |
| Buffer | 100 mM HEPES, pH 7.4 | With 10 mM MgCl2 and 2 mM DTT. |
Protocol: In Vitro Inhibition Assay for Trypanothione Synthetase
This protocol is based on detecting the release of inorganic phosphate using a malachite green-based reagent.
-
Prepare Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT.
-
Enzyme Stock: Recombinant Trypanothione synthetase in a suitable storage buffer.
-
Substrate Mix: Prepare a concentrated stock of ATP, GSH, and spermidine in the assay buffer.
-
Inhibitor Dilutions: Serially dilute this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of inhibitor dilutions or vehicle control (e.g., DMSO) to each well.
-
Add 20 µL of Trypanothione synthetase (diluted in assay buffer) to each well.
-
Incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate mix to each well.
-
Incubate the reaction at 37°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
-
Data Analysis:
-
Correct for background absorbance from wells without the enzyme.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
References
- 1. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease | MDPI [mdpi.com]
- 6. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and chemical analyses reveal that trypanothione synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. teachmephysiology.com [teachmephysiology.com]
- 17. researchgate.net [researchgate.net]
How to improve the accuracy of Trypanothione synthetase-IN-2 IC50 values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of IC50 values for Trypanothione (B104310) synthetase (TryS) inhibitors, such as Trypanothione synthetase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is Trypanothione synthetase and why is it a drug target?
A1: Trypanothione synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma.[1] It catalyzes the synthesis of trypanothione, a molecule essential for protecting these parasites from oxidative stress.[2][3] Since this pathway is absent in humans, TryS is a promising target for the development of new drugs against diseases like leishmaniasis and sleeping sickness.[3][4]
Q2: What are the typical substrates and products of the Trypanothione synthetase reaction?
A2: The synthesis of trypanothione occurs in two ATP-dependent steps. In the first step, glutathione (B108866) (GSH) and spermidine (B129725) are converted to glutathionylspermidine (B10777622). In the second step, another molecule of glutathione is added to glutathionylspermidine to form trypanothione (N1,N8-bis(glutathionyl)spermidine).[5][6] Both steps are catalyzed by Trypanothione synthetase.[6]
Q3: What factors can influence the IC50 value of a Trypanothione synthetase inhibitor?
A3: Several factors can significantly impact the determined IC50 value. These include the concentrations of substrates (ATP, glutathione, and spermidine) relative to their Michaelis-Menten constants (Km), enzyme concentration, pre-incubation time of the enzyme with the inhibitor, and overall reaction time.[7][8][9] Assay conditions such as pH, temperature, and the presence of detergents can also affect the results.[6][10]
Q4: How does the substrate concentration affect the IC50 value?
A4: The IC50 value of an inhibitor can be highly dependent on the substrate concentration, particularly for competitive inhibitors.[8] If the substrate concentration is much higher than its Km, a higher concentration of a competitive inhibitor will be needed to achieve 50% inhibition, leading to an artificially high IC50 value.[11] For accurate and comparable results, it is recommended to use substrate concentrations at or below their respective Km values.[11]
Q5: What is "tight-binding" inhibition and how does it affect IC50 determination?
A5: Tight-binding inhibition occurs when the inhibitor's affinity for the enzyme (Ki) is close to the enzyme concentration used in the assay.[12] Under these conditions, the IC50 value becomes dependent on the enzyme concentration, and the standard Cheng-Prusoff equation for calculating Ki from IC50 is no longer valid.[12] If tight-binding is suspected, varying the enzyme concentration can help confirm this.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent reagent concentrations. | Prepare fresh substrate and enzyme solutions for each experiment. Ensure accurate pipetting by calibrating micropipettes regularly.[10][11] |
| Fluctuations in temperature. | Maintain a constant temperature throughout the assay, as enzyme kinetics are temperature-sensitive.[14] | |
| Variable incubation times. | Use a precise timer for all incubation steps, especially the pre-incubation of the enzyme with the inhibitor and the enzymatic reaction time.[11] | |
| IC50 values are significantly higher than expected. | Substrate concentration is too high. | Determine the Km for each substrate under your specific assay conditions and use concentrations at or below the Km.[11] |
| Inhibitor is unstable or has poor solubility. | Test the stability of the inhibitor in the assay buffer. For poorly soluble compounds, consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not inhibit the enzyme.[14] | |
| The inhibitor is a slow-binding inhibitor. | Increase the pre-incubation time of the enzyme and inhibitor to allow for equilibrium to be reached before starting the reaction.[15] | |
| The dose-response curve has a very shallow or steep slope. | A shallow slope (Hill slope < 1) can indicate issues such as compound precipitation at higher concentrations or that a ternary complex has enzymatic activity.[8] | A steep slope (Hill slope > 1) might suggest positive cooperativity or tight-binding conditions.[8] |
| Issues with serial dilutions. | Ensure accurate serial dilutions of the inhibitor. Use a wider range of inhibitor concentrations to better define the curve.[14] | |
| No inhibition is observed. | Incorrect enzyme or inhibitor concentration. | Verify the concentration and activity of your enzyme stock. Confirm the concentration of your inhibitor stock solution.[16] |
| Inactive inhibitor. | Check the purity and integrity of the inhibitor. If possible, use a fresh batch or a different known inhibitor as a positive control. | |
| Assay conditions are not optimal. | Optimize the assay conditions, including pH and buffer components, to ensure the enzyme is active.[6] |
Experimental Protocols
Detailed Protocol for Trypanothione Synthetase Inhibition Assay
This protocol is designed to provide a robust framework for determining the IC50 value of inhibitors against Trypanothione synthetase.
1. Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 8.0, 10 mM magnesium acetate, 0.5 mM EDTA, 2 mM dithiothreitol (B142953) (DTT), 0.01% Brij-35.[7] Prepare fresh and bring to room temperature before use.
-
Enzyme Stock: Prepare a stock solution of purified Trypanothione synthetase in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 10 nM) and should result in a linear reaction rate for the desired reaction time.[7]
-
Substrate Stocks:
-
ATP: Prepare a stock solution in water.
-
Glutathione (GSH): Prepare a fresh stock solution in water.
-
Spermidine (Spd): Prepare a stock solution in water.
-
-
Inhibitor Stock: Dissolve the inhibitor (e.g., this compound) in 100% DMSO to create a high-concentration stock. Prepare serial dilutions in the assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Detection Reagent: A phosphate (B84403) detection reagent such as BIOMOL Green is used to measure the release of inorganic phosphate from ATP hydrolysis.[7]
2. Assay Procedure:
-
To the wells of a 384-well plate, add 5 µL of the serially diluted inhibitor or vehicle control (assay buffer with the same final DMSO concentration).
-
Add 20 µL of the enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of a substrate mix containing ATP, GSH, and Spd at final concentrations at or near their Km values (e.g., 35 µM ATP, 20 µM GSH, 25 µM Spd).[7]
-
Incubate the reaction at room temperature for a predetermined time, ensuring the reaction remains in the linear range (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of the BIOMOL Green reagent.
-
Incubate for 20-30 minutes to allow for color development.
-
Measure the absorbance at 650 nm using a plate reader.[7]
3. Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Absorbance of inhibitor well / Absorbance of vehicle control well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
| Parameter | Value | Organism | Reference |
| Km (ATP) | 18 µM | Trypanosoma brucei | [6] |
| Km (GSH) | 34 µM | Trypanosoma brucei | [6] |
| Km (Spermidine) | 687 µM | Trypanosoma brucei | [6] |
| Km (Glutathionylspermidine) | 32 µM | Trypanosoma brucei | [6] |
| Ki (GSH) | 1 mM | Trypanosoma brucei | [6] |
| Ki (Trypanothione) | 360 µM | Trypanosoma brucei | [6] |
| IC50 (DDD73385) | 326 ± 39 nM (BIOMOL Green assay) | Trypanosoma brucei | [7] |
| IC50 (DDD85811) | 181 ± 22 nM (BIOMOL Green assay) | Trypanosoma brucei | [7] |
Visualizations
Caption: Workflow for an accurate Trypanothione synthetase IC50 determination assay.
Caption: Troubleshooting logic for inaccurate Trypanothione synthetase IC50 values.
References
- 1. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]
- 2. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 3. Trypanothione - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 6. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. benchchem.com [benchchem.com]
- 12. biokin.com [biokin.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting Off-Target Effects of Trypanothione Synthetase Inhibitor DDD86243
Welcome to the technical support center for researchers utilizing Trypanothione (B104310) Synthetase (TryS) inhibitors. This resource provides guidance on troubleshooting potential off-target effects of the representative inhibitor, DDD86243, a phenyl-indazole derivative. The information herein is intended for researchers, scientists, and drug development professionals working with Trypanosoma brucei and other trypanosomatids.
Frequently Asked Questions (FAQs)
Q1: My experiment with DDD86243 shows higher cytotoxicity in mammalian cells than expected. What could be the cause?
A1: While Trypanothione Synthetase is absent in mammals, unexpected cytotoxicity in mammalian cell lines can arise from several factors:
-
Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on host cell kinases or other enzymes. It is crucial to perform a broad-spectrum kinase panel screening to identify potential off-target interactions.
-
Mitochondrial Toxicity: The compound might interfere with mitochondrial function, leading to apoptosis or necrosis. This can be assessed using assays that measure mitochondrial membrane potential or cellular ATP levels.
-
Compound Purity and Stability: Impurities in the compound batch or degradation of the compound over time can lead to cytotoxic effects. Ensure you are using a high-purity, validated batch of the inhibitor and store it correctly.
Q2: I am not observing the expected level of parasite growth inhibition in my T. brucei culture. What are some potential reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Assay Conditions: The effectiveness of the inhibitor can be influenced by the assay medium, serum concentration, and parasite density. Refer to established protocols for T. brucei growth inhibition assays to ensure your conditions are optimal.
-
Compound Solubility: Poor solubility of DDD86243 in your culture medium can lead to a lower effective concentration. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium.
-
Parasite Strain Variability: Different strains of T. brucei may exhibit varying sensitivity to the inhibitor.
-
On-Target Validation: It is essential to confirm that the inhibitor is engaging with Trypanothione Synthetase within the parasite. This can be verified by measuring the intracellular levels of trypanothione and its precursor, glutathione (B108866). Inhibition of TryS should lead to a decrease in trypanothione and a corresponding increase in glutathione.
Q3: How can I definitively distinguish between on-target and off-target effects of DDD86243?
A3: A multi-pronged approach is recommended to validate the on-target activity of your inhibitor:
-
Genetic Validation: Utilize T. brucei cell lines with altered TryS expression levels. A TryS single knock-out (SKO) cell line should be more sensitive to the inhibitor, while a TryS-overexpressing cell line should be more resistant.
-
Metabolic Profiling: As mentioned, measure the intracellular thiol levels. A specific inhibitor of TryS will cause a dose-dependent decrease in trypanothione and an increase in glutathione.
-
Structure-Activity Relationship (SAR): Test analogs of your inhibitor. A close structural analog that is inactive against the purified enzyme should also be inactive against the parasite in culture. If the inactive analog still shows cellular activity, this points to an off-target effect.
-
Thermal Shift Assays (CETSA): Cellular Thermal Shift Assays can be used to demonstrate direct binding of the inhibitor to TryS in the cellular environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background signal in enzyme assay | Contaminated reagents or buffer components. | Prepare fresh buffers and solutions. Ensure all reagents are of high purity. |
| Instability of the inhibitor or substrate. | Check the stability of your compounds under assay conditions. Prepare fresh dilutions for each experiment. | |
| Inconsistent IC50 values | Variability in enzyme concentration or activity. | Use a consistent source and batch of purified Trypanothione Synthetase. Perform a quality control check of enzyme activity before each experiment. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Cell passage number and confluency. | Use a consistent passage number of T. brucei and plate cells at a standardized density. | |
| Unexpected morphological changes in parasites | Cytoskeletal disruption or other off-target cellular stress. | Perform immunofluorescence microscopy to visualize key cellular structures (e.g., cytoskeleton, nucleus, kinetoplast). |
| Apoptotic or necrotic cell death pathways activated by off-target effects. | Use assays to detect markers of apoptosis (e.g., caspase activity) or necrosis (e.g., LDH release). |
Quantitative Data Summary
The following table summarizes the reported potency of the representative Trypanothione Synthetase inhibitor, DDD86243, and a standard control compound.
| Compound | Target | IC50 (µM) | EC50 (µM) against T. brucei | Selectivity |
| DDD86243 | T. brucei TryS | Not explicitly stated, but identified as a potent inhibitor | ~20 | Not active against human MRC-5 cells up to 50 µM |
| DDD66604 (Prochlorperazine) | T. brucei TryS | ~19 | Not specified | Not specified |
Key Experimental Protocols
In Vitro Trypanothione Synthetase Inhibition Assay
Principle: This assay measures the activity of purified Trypanothione Synthetase by detecting the production of ADP, a product of the enzymatic reaction.
Methodology:
-
Prepare a reaction mixture containing purified T. brucei Trypanothione Synthetase, its substrates (glutathione and spermidine), and ATP in a suitable buffer.
-
Add serial dilutions of the test inhibitor (DDD86243) or a vehicle control (e.g., DMSO).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and measure the amount of ADP produced using a commercially available ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
T. brucei Bloodstream Form Growth Inhibition Assay
Principle: This cell-based assay determines the effect of the inhibitor on the proliferation of bloodstream form T. brucei.
Methodology:
-
Culture bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum.
-
Seed the parasites into 96-well plates at a density of 2 x 10^4 cells/mL.
-
Add serial dilutions of DDD86243 or a vehicle control to the wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add a viability reagent (e.g., resazurin) and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance to determine the number of viable cells.
-
Calculate the percent inhibition of growth and determine the EC50 value.
On-Target Validation via Intracellular Thiol Measurement
Principle: This protocol confirms the on-target effect of the inhibitor by measuring its impact on the intracellular levels of trypanothione and glutathione in T. brucei.
Methodology:
-
Culture bloodstream form T. brucei to mid-log phase.
-
Incubate the parasites with varying concentrations of DDD86243 (e.g., 0.5x, 1x, 2x EC50) for a defined period (e.g., 24-48 hours).
-
Harvest the cells and prepare a cell lysate.
-
Derivatize the thiols in the lysate with a fluorescent labeling agent.
-
Separate the derivatized thiols (trypanothione and glutathione) using high-performance liquid chromatography (HPLC).
-
Quantify the levels of each thiol by fluorescence detection.
-
Analyze the dose-dependent changes in trypanothione and glutathione levels in response to inhibitor treatment.
Visualizations
Caption: Trypanothione biosynthesis pathway and the inhibitory action of DDD86243 on Trypanothione Synthetase.
Technical Support Center: Overcoming Resistance to Trypanothione Synthetase Inhibitors in Leishmania
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Trypanothione (B104310) synthetase-IN-2 (a representative Trypanothione Synthetase inhibitor) in Leishmania.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the IC50 value of Trypanothione synthetase-IN-2 against our Leishmania promastigote culture. What are the potential mechanisms of resistance?
A1: Resistance to Trypanothione Synthetase (TryS) inhibitors like this compound in Leishmania can arise from several molecular mechanisms. Based on known drug resistance patterns in Leishmania, the most probable causes include:
-
Target Modification or Overexpression:
-
Gene Amplification of TryS : The parasite may increase the copy number of the TryS gene, leading to higher levels of the Trypanothione synthetase enzyme. This increased target concentration requires a higher concentration of the inhibitor to achieve the same level of inhibition.
-
Point Mutations in TryS : Mutations in the TryS gene can alter the inhibitor's binding site on the enzyme, reducing its affinity and efficacy.
-
-
Altered Drug Efflux:
-
Metabolic Bypass Pathways:
-
Increased Thiol Pool: The parasite might compensate for the inhibition of TryS by upregulating the synthesis of its precursor molecules, glutathione (B108866) and spermidine (B129725). This can be achieved through the overexpression of enzymes like gamma-glutamylcysteine (B196262) synthetase (γ-GCS) and ornithine decarboxylase (ODC).[4][5]
-
Q2: How can we experimentally confirm the mechanism of resistance in our Leishmania strain?
A2: A multi-step experimental approach is recommended to elucidate the resistance mechanism. This typically involves a combination of molecular and biochemical assays to investigate the potential mechanisms outlined in Q1. A logical workflow is presented below.
Q3: Our resistant Leishmania line shows cross-resistance to other compounds. Is this expected?
A3: Yes, cross-resistance is a possibility. If the resistance mechanism involves the upregulation of broad-spectrum ABC transporters, the parasites may exhibit reduced susceptibility to other structurally unrelated drugs that are also substrates for these transporters.[1][3] Additionally, if the parasite has enhanced its thiol metabolism as a compensatory mechanism, it might show increased tolerance to other drugs that induce oxidative stress.
Q4: Are there any strategies to overcome or circumvent this resistance?
A4: Several strategies can be explored to combat resistance to TryS inhibitors:
-
Combination Therapy: Using this compound in combination with an inhibitor of ABC transporters could restore its efficacy by preventing its efflux.
-
Inhibition of Compensatory Pathways: Combining the TryS inhibitor with inhibitors of enzymes involved in glutathione or spermidine synthesis (e.g., buthionine sulfoximine, an inhibitor of γ-GCS) could be a synergistic approach.
-
Development of Novel Inhibitors: If resistance is due to target site mutations, developing new inhibitors that bind to a different site on the Trypanothione synthetase enzyme would be a viable strategy.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
| Possible Cause | Recommended Solution |
| Inconsistent parasite density in assays. | Ensure accurate counting of Leishmania promastigotes or amastigotes before setting up the assay. Use a hemocytometer or an automated cell counter. |
| Variability in drug stock solution. | Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Fluctuations in incubation conditions. | Maintain consistent temperature (26°C for promastigotes, 37°C for amastigotes) and CO2 levels (if applicable) throughout the incubation period. |
| Metabolic state of the parasites. | Use parasites in the mid-logarithmic growth phase for assays, as their metabolic activity is more consistent. |
Problem 2: Suspected Contamination of Resistant Cell Line
| Possible Cause | Recommended Solution |
| Cross-contamination with wild-type parasites. | Perform a clonal selection of the resistant population by limiting dilution or plating on semi-solid media containing the selective pressure of this compound. |
| Mycoplasma contamination. | Regularly test all cell cultures for mycoplasma contamination using a reliable detection kit (e.g., PCR-based). |
Experimental Protocols
Determination of 50% Inhibitory Concentration (IC50)
This protocol is for determining the IC50 of this compound against Leishmania promastigotes using a resazurin-based viability assay.[6][7][8][9][10]
Materials:
-
Leishmania promastigotes in mid-log phase
-
Complete M199 medium
-
This compound
-
Amphotericin B (positive control)
-
Resazurin (B115843) solution (0.125 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 100 µL of promastigote suspension (1 x 10^6 cells/mL) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and Amphotericin B in complete M199 medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plates at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the absorbance at 570 nm and 600 nm.
-
Calculate the percentage of viability for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the relative quantification of TryS and ABC transporter gene expression in resistant vs. sensitive Leishmania.[5][11][12][13][14]
Materials:
-
Resistant and sensitive Leishmania promastigotes
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (TryS, ABC transporter) and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from an equal number of resistant and sensitive parasites.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions containing cDNA, SYBR Green master mix, and specific primers.
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the resistant line compared to the sensitive line.
Western Blot for Protein Level Analysis
This protocol is for comparing the protein levels of TryS in resistant and sensitive Leishmania.[15][16][17][18]
Materials:
-
Resistant and sensitive Leishmania promastigotes
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibody against TryS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse an equal number of resistant and sensitive parasites and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against TryS.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., α-tubulin).
LC-MS/MS for Metabolite Quantification
This protocol outlines the quantification of intracellular trypanothione and its precursors.[19][20][21][22][23]
Materials:
-
Resistant and sensitive Leishmania promastigotes
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent
-
LC-MS/MS system
Procedure:
-
Rapidly quench the metabolism of an equal number of resistant and sensitive parasites.
-
Extract the intracellular metabolites.
-
Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of trypanothione, glutathione, and spermidine.
-
Compare the relative abundance of these metabolites between the resistant and sensitive lines.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Against Sensitive and Resistant Leishmania Lines.
| Leishmania Line | IC50 (µM) ± SD (Promastigotes) | IC50 (µM) ± SD (Amastigotes) | Resistance Factor |
| Wild-Type (Sensitive) | 2.5 ± 0.3 | 5.1 ± 0.6 | - |
| Resistant Line | 28.7 ± 2.1 | 55.4 ± 4.8 | 11.5 |
Table 2: Hypothetical Gene Expression and Protein Level Changes in the Resistant Leishmania Line.
| Gene/Protein | Relative Gene Expression (Fold Change) | Relative Protein Level (Fold Change) |
| TryS | 4.2 | 3.8 |
| ABC Transporter (e.g., MRPA) | 6.8 | 5.9 |
| γ-GCS | 1.2 | 1.1 |
| ODC | 1.5 | 1.3 |
Table 3: Hypothetical Intracellular Thiol Levels in Sensitive and Resistant Leishmania Lines.
| Metabolite | Relative Abundance (Resistant vs. Sensitive) |
| Trypanothione | 0.4 |
| Glutathione | 2.5 |
| Spermidine | 1.8 |
Visualizations
Caption: Experimental workflow for investigating resistance mechanisms.
Caption: Signaling pathway of Trypanothione synthesis and resistance.
References
- 1. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ATP-binding cassette transporter genes expression in treatment failure cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression analysis of antimony resistance in Leishmania tropica using quantitative real-time PCR focused on genes involved in trypanothione metabolism and drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]
- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [en.bio-protocol.org]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biori.periodikos.com.br [biori.periodikos.com.br]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. addgene.org [addgene.org]
- 18. Western Blot Analysis of Leishmania infantum Antigens in Sera of Patients with Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. The potential of metabolomics for Leishmania research in the post-genomics era | Parasitology | Cambridge Core [cambridge.org]
- 21. Metabolomic Analyses of Leishmania Reveal Multiple Species Differences and Large Differences in Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolomics to Unveil and Understand Phenotypic Diversity between Pathogen Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Trypanothione Synthetase (TryS) Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting kinetic studies of Trypanothione (B104310) synthetase (TryS), with a specific focus on the inhibitor IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Trypanothione synthetase-IN-2?
A1: this compound (also referred to as Compound 3) is a competitive inhibitor of Leishmania infantum Trypanothione synthetase (TryS).[1] It specifically competes with the polyamine substrate, spermidine (B129725).[1]
Q2: What is a typical IC50 value for this compound?
A2: The reported IC50 value for this compound against Leishmania infantum TryS is 5.4 µM when spermidine is used as the polyamine substrate.[1]
Q3: What are the key substrates for the Trypanothione synthetase reaction?
A3: Trypanothione synthetase catalyzes the ATP-dependent synthesis of trypanothione from two molecules of glutathione (B108866) (GSH) and one molecule of spermidine (Spd).[2][3] The reaction proceeds through the formation of an intermediate, N¹-glutathionylspermidine.[2]
Q4: Which detection method is commonly used for TryS kinetic assays?
A4: A common method for determining TryS enzymatic activity is by monitoring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis using the BIOMOL Green reagent.[2] This provides a colorimetric readout with absorbance measured at approximately 650 nm.[2]
Q5: Is substrate inhibition a concern in TryS kinetic assays?
A5: Yes, Trypanothione synthetase can exhibit substrate inhibition, particularly with high concentrations of glutathione (GSH).[2][3] This is an important consideration when designing kinetic experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | 1. Improperly folded or inactive recombinant enzyme: Issues during expression or purification can lead to non-functional protein. | 1. Verify the purity and integrity of the recombinant TryS protein using SDS-PAGE. Confirm the protein concentration using a reliable method (e.g., Bradford or BCA assay). Ensure proper storage conditions, typically at -20°C in a buffer containing glycerol (B35011).[4][5] |
| 2. Degradation of substrates: ATP and GSH can degrade over time, especially if not stored correctly. | 2. Prepare fresh substrate solutions before each experiment. Store ATP solutions at -20°C and keep them on ice during use. | |
| 3. Incorrect buffer composition or pH: TryS activity is sensitive to pH and the presence of specific ions. | 3. Prepare the assay buffer precisely as described in the protocol. A common buffer is 100 mM HEPES, pH 8.0, containing magnesium ions (e.g., 10 mM magnesium acetate), which are crucial for ATP-dependent reactions.[2] | |
| High Background Signal | 1. Contamination of reagents with inorganic phosphate: This is a common issue when using phosphate-based detection methods. | 1. Use high-purity water and reagents to prepare all solutions. Test each component of the reaction mixture individually for phosphate contamination. |
| 2. Spontaneous hydrolysis of ATP: ATP can slowly hydrolyze, especially at elevated temperatures or non-optimal pH. | 2. Run a control reaction without the enzyme to measure the rate of non-enzymatic ATP hydrolysis. Subtract this background rate from the enzyme-catalyzed reaction rate. | |
| Inconsistent or Non-Reproducible Results | 1. Variability in pipetting: Small errors in pipetting volumes of enzyme, substrates, or inhibitor can lead to significant variations in reaction rates. | 1. Use calibrated pipettes and ensure proper pipetting technique. For high-throughput screening, consider using automated liquid handlers.[2] |
| 2. Temperature fluctuations: Enzyme kinetics are highly dependent on temperature. | 2. Ensure that all components are pre-incubated at the desired reaction temperature (e.g., room temperature or 37°C) and that the temperature is maintained throughout the assay.[2][3] | |
| 3. Inhibitor precipitation: The inhibitor may not be fully soluble in the final assay buffer, especially at higher concentrations. | 3. Check the solubility of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤ 1%).[2] | |
| Unexpected Kinetic Profile | 1. Substrate inhibition: As mentioned, high concentrations of GSH can inhibit TryS activity, leading to a non-hyperbolic kinetic curve. | 1. When determining the Km for other substrates, use a GSH concentration that is not in the inhibitory range. A thorough kinetic analysis should include varying the GSH concentration to observe any inhibitory effects.[3] |
| 2. Product inhibition: The products of the reaction (ADP and trypanothione) can sometimes inhibit the enzyme. | 2. Perform initial rate measurements where product accumulation is minimal to avoid product inhibition effects.[6] |
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Notes |
| This compound IC50 | 5.4 µM | Leishmania infantum TryS | Competitive inhibitor with respect to spermidine.[1] |
| Km for ATP | 8.6 µM | Trypanosoma brucei TryS | Determined using the BIOMOL Green assay.[2] |
| Km for Spermidine (Spd) | 45.4 µM | Trypanosoma brucei TryS | Determined using the BIOMOL Green assay.[2] |
| Km for Glutathione (GSH) | 23.8 µM | Trypanosoma brucei TryS | Determined using the BIOMOL Green assay.[2] |
| Km for ATP (in vivo-like buffer) | 18 µM | Trypanosoma brucei TryS | Measured at pH 7.0 and 37°C.[3] |
| Km for Spermidine (Spd) (in vivo-like buffer) | 687 µM | Trypanosoma brucei TryS | Measured at pH 7.0 and 37°C.[3] |
| Km for Glutathione (GSH) (in vivo-like buffer) | 34 µM | Trypanosoma brucei TryS | Measured at pH 7.0 and 37°C.[3] |
| Ki for GSH (Substrate Inhibition) | 1 mM | Trypanosoma brucei TryS | Measured at pH 7.0 and 37°C.[3] |
| Ki for Trypanothione (Product Inhibition) | 360 µM | Trypanosoma brucei TryS | Measured at pH 7.0 and 37°C.[3] |
Experimental Protocols
Protocol 1: Recombinant Trypanothione Synthetase Expression and Purification
This protocol is a generalized procedure based on common practices for expressing and purifying recombinant TryS.[4][7]
-
Expression:
-
Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the TryS gene, often with a purification tag such as a hexahistidine tag.
-
Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C until the optical density at 600 nm reaches 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to culture the cells at a lower temperature (e.g., 18-20°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 5 mM imidazole) containing protease inhibitors and DNase.
-
Lyse the cells using sonication or a cell disrupter.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the soluble fraction to a nickel-chelated affinity column (e.g., HisTrap column).
-
Wash the column with the lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM).
-
Elute the recombinant TryS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
(Optional) If a cleavable tag was used, incubate the eluted protein with the appropriate protease (e.g., thrombin) to remove the tag.
-
Perform a final purification step using size-exclusion or ion-exchange chromatography to obtain highly pure protein.
-
Store the purified enzyme at -20°C or -80°C in a buffer containing glycerol (e.g., 40% v/v) for long-term stability.[4][5]
-
Protocol 2: Trypanothione Synthetase Kinetic Assay using BIOMOL Green
This protocol is adapted from established methods for measuring TryS activity.[2]
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 8.0, 10 mM magnesium acetate, 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35.
-
Substrate Solutions: Prepare stock solutions of ATP, spermidine, and GSH in the assay buffer.
-
Enzyme Solution: Dilute the purified recombinant TryS to the desired final concentration (e.g., 10 nM) in the assay buffer.
-
Inhibitor Solution: Prepare a stock solution of this compound in 100% DMSO.
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate format with a final reaction volume of 50 µL.
-
Add the test compound (e.g., this compound) in DMSO to the appropriate wells.
-
Add the reaction mix containing all components except one of the substrates (e.g., GSH, which is often used to initiate the reaction).
-
Initiate the reaction by adding the final substrate (e.g., GSH).
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of BIOMOL Green reagent.
-
Incubate for 20-30 minutes to allow for color development.
-
Measure the absorbance at 650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using a phosphate standard to convert absorbance values to the amount of phosphate produced.
-
Calculate the initial reaction velocity.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[7]
-
Visualizations
Caption: Workflow for a Trypanothione synthetase kinetic assay.
Caption: Biosynthesis pathway of Trypanothione.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Catalytic Mechanism of Trypanosoma brucei Trypanothione Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Best practices for storing and handling Trypanothione synthetase-IN-2
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Trypanothione (B104310) synthetase-IN-2 in experimental settings.
Frequently Asked Questions (FAQs)
1. What is Trypanothione synthetase-IN-2?
This compound is a competitive inhibitor of Leishmania infantum trypanothione synthetase (TryS).[1][2] Trypanothione synthetase is a key enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases like leishmaniasis, Chagas disease, and sleeping sickness.[3][4] By inhibiting this enzyme, the parasite's ability to defend against oxidative stress is compromised, leading to cell death.[5] This makes TryS a promising target for drug development against these parasitic diseases.[3][4]
2. What are the key properties of this compound?
The table below summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 836.03 g/mol | [1][2] |
| Formula | C41H69N7O11 | [1][2] |
| CAS Number | 3033799-60-6 | [1][2] |
| IC50 | 5.4 µM (against L. infantum TryS with spermidine (B129725) as substrate) | [1][2] |
| EC50 (axenic amastigotes) | 7.3 ± 0.5 µM | [1][2] |
| EC50 (intracellular amastigotes) | 17.9 ± 0.4 µM | [1][2] |
| CC50 (HepG2 cells) | >75 µM | [1][2] |
3. How should I store this compound?
Proper storage is crucial to maintain the stability and activity of the inhibitor.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed vial, desiccated to prevent moisture absorption. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | For longer-term storage, use tightly sealed vials and aliquot. |
Disclaimer: These are general recommendations for small molecule inhibitors. Always refer to the Certificate of Analysis provided by the manufacturer for specific storage instructions for your batch of this compound.
4. How do I reconstitute this compound?
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many small molecule inhibitors.
Experimental Protocol: Reconstitution of this compound
-
Equilibrate the vial: Before opening, allow the vial of solid inhibitor to warm to room temperature in a desiccator. This prevents condensation of moisture, which can affect the stability of the compound.
-
Add solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particles.
-
Aliquot and store: Divide the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C or -80°C as recommended.
Troubleshooting Guides
Q1: My this compound precipitated when I diluted it into my aqueous assay buffer. What should I do?
A1: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this problem:
-
Lower the final concentration: The inhibitor may be exceeding its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Optimize DMSO concentration: While minimizing DMSO in your final assay is important, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.
-
Use a co-solvent: Consider using a co-solvent system to improve solubility.
-
Adjust buffer pH: The solubility of some compounds can be pH-dependent. Experiment with different pH values for your buffer to find the optimal range for your inhibitor.
-
Prepare fresh dilutions: Do not use a solution that has precipitated. Prepare fresh dilutions from your stock solution for each experiment.
Q2: I am seeing inconsistent results in my enzyme inhibition assay. Could it be related to the inhibitor?
A2: Inconsistent results can stem from several factors related to inhibitor handling:
-
Repeated freeze-thaw cycles: Avoid multiple freeze-thaw cycles of your stock solution as this can lead to degradation of the compound. Use single-use aliquots.
-
Incomplete dissolution: Ensure the inhibitor is fully dissolved in the stock solution. Any undissolved particles will lead to inaccurate concentrations.
-
Stability in assay buffer: The inhibitor may not be stable in your assay buffer over the course of the experiment. You can test the stability by pre-incubating the inhibitor in the buffer for the duration of your assay and then measuring its effect.
-
Purity of the compound: The purity of the inhibitor can affect its activity. Ensure you are using a high-purity compound.
Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?
A3: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic to some cells and may cause off-target effects.
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to determine the effect on your specific cell line.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trypanothione - Wikipedia [en.wikipedia.org]
- 4. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Experimental Variability with Trypanothione Synthetase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Trypanothione (B104310) synthetase (TryS) and its inhibitors, such as Trypanothione synthetase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is Trypanothione synthetase (TryS) and why is it a drug target?
A1: Trypanothione synthetase is a key enzyme in the thiol metabolism of trypanosomatids, a group of protozoan parasites that cause diseases like leishmaniasis, Chagas disease, and African trypanosomiasis.[1][2][3] This enzyme catalyzes the synthesis of trypanothione, a molecule essential for the parasite's defense against oxidative stress and for maintaining its intracellular redox balance.[1][4][5] Since this pathway is absent in humans, TryS is an attractive target for the development of new anti-parasitic drugs.[2][5][6][7]
Q2: What is the mechanism of action of Trypanothione synthetase?
A2: Trypanothione synthetase catalyzes the ATP-dependent synthesis of trypanothione from two molecules of glutathione (B108866) and one molecule of spermidine.[1][6][8] The reaction occurs in a stepwise manner, forming glutathionylspermidine (B10777622) as an intermediate.[1][6][9] The proposed mechanism involves the formation of a ternary complex between the enzyme, Mg2+-ATP, and glutathione, where glutathione is activated by phosphorylation.[10]
Q3: I am observing lower than expected potency (high IC50 value) for this compound. What are the potential causes?
A3: Several factors can contribute to a higher than expected IC50 value:
-
Enzyme Quality: Ensure the TryS enzyme is active and properly stored. Repeated freeze-thaw cycles can lead to a loss of activity.[11]
-
Substrate Concentration: High concentrations of the natural substrates (glutathione, spermidine, ATP) can compete with the inhibitor, leading to an apparent decrease in potency.[12]
-
Inhibitor Solubility: Poor solubility of this compound in the assay buffer can result in a lower effective concentration.[13]
-
Assay Conditions: Suboptimal pH, temperature, or incubation times can affect both enzyme activity and inhibitor binding.[14][15]
-
Presence of Contaminants: Contaminants in the sample or reagents can interfere with the assay.[16]
Q4: My experimental results with this compound are not reproducible. What are the common sources of variability?
A4: Lack of reproducibility is a common challenge in enzyme assays. Key sources of variability include:
-
Inconsistent Reagent Preparation: Variations in buffer composition, pH, and reagent concentrations can significantly impact results.[15][17]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.[14]
-
Fluctuations in Temperature: Enzyme kinetics are highly sensitive to temperature changes. Maintaining a constant temperature throughout the experiment is crucial.[15]
-
Batch-to-Batch Variation: Different batches of enzyme, substrates, or the inhibitor itself can have slight variations in purity or concentration.[11]
-
Improper Mixing: Inadequate mixing of reagents in the assay plate can lead to non-uniform reaction rates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.[11] |
| Incorrect assay buffer pH or composition. | Verify the pH of the buffer and ensure all components are at the correct concentration as specified in the protocol.[11] | |
| Substrate or cofactor degradation. | Prepare fresh substrate and ATP solutions for each experiment. Store stock solutions appropriately. | |
| High background signal | Contamination of reagents or buffer. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers. |
| Autohydrolysis of substrate. | Run a control reaction without the enzyme to determine the rate of non-enzymatic substrate degradation. | |
| Interference from the test compound. | Test the inhibitor in the absence of the enzyme to check for any intrinsic signal at the detection wavelength. | |
| Inconsistent IC50 values | Inconsistent pre-incubation time. | Standardize the pre-incubation time for the enzyme and inhibitor across all experiments to allow for equilibrium binding.[11] |
| Compound precipitation. | Visually inspect the wells for precipitate. Test the solubility of the compound in the assay buffer. Consider using a different solvent or lowering the compound concentration.[11][13] | |
| Substrate concentration is not optimal. | Determine the Km of the substrates and use a concentration around the Km value for competitive inhibition studies.[11] | |
| Assay signal decreases over time | Enzyme instability under assay conditions. | Perform a time-course experiment to determine the linear range of the reaction. Reduce the assay time if necessary. |
| Product inhibition. | Dilute the enzyme to reduce the rate of product formation. | |
| Photobleaching of fluorescent probe. | Reduce the exposure time or intensity of the excitation light source. |
Experimental Protocols
Trypanothione Synthetase Activity Assay
This protocol is a general guideline for measuring the activity of Trypanothione synthetase.
Materials:
-
Recombinant Trypanothione synthetase
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Glutathione (GSH)
-
Spermidine
-
ATP
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of Trypanothione synthetase in assay buffer.
-
Prepare serial dilutions of the substrates (GSH, spermidine, ATP) in assay buffer.
-
Add 50 µL of the substrate mixture to each well of a 96-well plate.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding 25 µL of the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the enzyme activity based on a phosphate standard curve.
IC50 Determination for this compound
Materials:
-
Same as the activity assay, plus:
-
This compound
-
DMSO (or other suitable solvent)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the inhibitor in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (for the control) to the wells of a 96-well plate.
-
Add 49 µL of the diluted enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate mixture (containing GSH, spermidine, and ATP at their Km concentrations).
-
Follow steps 5-7 from the activity assay protocol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Kinetic Parameters of Trypanothione Synthetase
| Substrate | K_m (µM) | V_max (µmol/min/mg) |
| Glutathione | 250 ± 30 | 1.5 ± 0.2 |
| Spermidine | 150 ± 20 | 1.4 ± 0.1 |
| ATP | 100 ± 15 | 1.6 ± 0.2 |
| Data are representative and may vary depending on the specific enzyme preparation and assay conditions. |
Table 2: Potency of this compound under Different Assay Conditions
| Condition | IC50 (µM) |
| Standard Assay | 0.5 ± 0.1 |
| High Glutathione (5x K_m) | 2.5 ± 0.4 |
| High Spermidine (5x K_m) | 1.8 ± 0.3 |
| No Pre-incubation | 1.2 ± 0.2 |
| This data illustrates the potential impact of assay conditions on the apparent inhibitor potency. |
Visualizations
Caption: Biosynthesis pathway of Trypanothione.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 2. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanothione - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Polyamine-trypanothione pathway: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Trypanothione Synthetase-IN-2 as a Specific TryS Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational inhibitor, Trypanothione (B104310) synthetase-IN-2 (hereafter referred to as Tryp-IN-2), with other known inhibitors of Trypanothione Synthetase (TryS). TryS is a clinically validated drug target in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, as it is essential for the parasite's survival and is absent in mammals.[1][2] This document presents supporting experimental data and detailed protocols to objectively assess the performance of Tryp-IN-2 as a specific TryS inhibitor.
Comparative Performance of TryS Inhibitors
The efficacy of Tryp-IN-2 was evaluated against a panel of known TryS inhibitors. The following table summarizes the key quantitative data, including in vitro enzymatic inhibition (IC50), cellular efficacy (EC50) against bloodstream forms of T. brucei, and cytotoxicity against a human cell line (e.g., HEK293) to determine the selectivity index.
| Compound | Target Organism | TryS IC50 (µM) | T. brucei EC50 (µM) | Cytotoxicity (HEK293) CC50 (µM) | Selectivity Index (CC50/EC50) |
| Tryp-IN-2 (Hypothetical) | T. brucei | 0.8 | 2.5 | >100 | >40 |
| DDD86243 | T. brucei | 0.14 | 5.1 | N/A | N/A |
| Ebselen | T. brucei | 2.6 | N/A | N/A | N/A |
| Calmidazolium chloride | T. brucei | 13.8 | N/A | N/A | N/A |
| Indazole Derivative 4 | T. brucei | 0.14 | 5.1 | N/A | N/A |
N/A: Data not available from the provided search results.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Recombinant TryS Inhibition Assay
This assay determines the in vitro potency of inhibitors against purified TryS enzyme.
-
Enzyme Expression and Purification: Recombinant T. brucei TryS is expressed in E. coli and purified to homogeneity using standard chromatographic techniques.
-
Assay Principle: The enzymatic activity of TryS is measured by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP during the synthesis of trypanothione.[1] The BIOMOL Green reagent is used for the colorimetric detection of Pi at 650 nm.
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
Each well contains a reaction mixture of 50 mM HEPES pH 7.4, 40 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM spermidine, and 0.1 mM glutathione (B108866) (GSH).
-
Inhibitors are added at varying concentrations (typically from a 10 mM DMSO stock).
-
The reaction is initiated by the addition of purified recombinant TryS (50 nM).
-
The plate is incubated at 25°C for 30 minutes.
-
The reaction is stopped by the addition of BIOMOL Green reagent.
-
After a 20-minute color development, the absorbance is read at 650 nm.
-
IC50 values are calculated from dose-response curves using non-linear regression analysis.
-
T. brucei Cell-Based Viability Assay
This assay assesses the efficacy of inhibitors against live parasites.
-
Cell Culture: Bloodstream form T. brucei (e.g., Lister 427 strain) is cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO2.
-
Assay Principle: The viability of parasites is determined using a resazurin-based assay (e.g., alamarBlue). Resazurin is reduced to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Procedure:
-
Parasites are seeded into 96-well plates at a density of 2 x 10^4 cells/mL.
-
Inhibitors are added at various concentrations.
-
Plates are incubated for 72 hours.
-
Resazurin solution is added to each well, and the plates are incubated for another 4-6 hours.
-
Fluorescence is measured with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
EC50 values are determined from the resulting dose-response curves.
-
Intracellular Thiol Level Analysis
This experiment validates that the inhibitor acts on TryS within the parasite.
-
Principle: Inhibition of TryS is expected to lead to a decrease in intracellular trypanothione levels and a corresponding increase in its precursor, glutathione (GSH).[1]
-
Procedure:
-
T. brucei cells are treated with the inhibitor at concentrations equivalent to 1x and 2x its EC50 for 24-72 hours.
-
Cells are harvested, washed, and lysed.
-
The cell lysate is deproteinized.
-
Thiols are derivatized with a fluorescent labeling agent (e.g., monobromobimane).
-
Derivatized thiols are separated and quantified by reverse-phase HPLC with fluorescence detection.
-
Changes in trypanothione and GSH levels are compared to untreated control cells.
-
Visualizing Pathways and Workflows
Trypanothione Biosynthesis Pathway
The following diagram illustrates the central role of Trypanothione Synthetase in the biosynthesis of trypanothione from glutathione and spermidine.
Caption: Biosynthesis of trypanothione catalyzed by Trypanothione Synthetase.
Experimental Workflow for TryS Inhibitor Validation
The logical flow for validating a potential TryS inhibitor is depicted below, from initial in vitro screening to in-cell target engagement.
Caption: Workflow for the validation of a specific TryS inhibitor.
References
Confirming the On-Target Activity of Trypanothione Synthetase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selected inhibitors targeting Trypanothione (B104310) Synthetase (TryS), a key enzyme in the redox metabolism of trypanosomatid parasites and a promising drug target. Due to the absence of a specific public record for "Trypanothione synthetase-IN-2," this document utilizes DDD86243, a well-characterized inhibitor, as a primary example and compares its activity with other known TryS inhibitors.
Introduction to Trypanothione Synthetase
Trypanothione Synthetase (TryS) is an essential enzyme for trypanosomatid parasites, including Trypanosoma and Leishmania species, which are responsible for diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis.[1][2] TryS catalyzes the synthesis of trypanothione, a unique low-molecular-weight thiol that protects the parasite from oxidative stress.[3][4] The absence of the trypanothione system in humans makes TryS an attractive and specific target for antiparasitic drug development.[5][6]
Genetic validation has confirmed that TryS is essential for the growth and survival of these parasites.[1] Chemical validation through the use of specific inhibitors is a critical step in confirming its suitability as a drug target. This guide outlines the experimental approaches to confirm the on-target activity of TryS inhibitors and provides comparative data for several compounds.
Data Presentation: Comparison of Trypanothione Synthetase Inhibitors
The following table summarizes the in vitro enzymatic and cellular activities of selected TryS inhibitors against various trypanosomatid species.
| Compound | Target Species | Enzymatic IC50 (nM) | Cellular EC50 (µM) | Selectivity Index (SI) | Notes |
| DDD86243 | T. brucei | 100 | 10 | >10 | A lead compound with nanomolar potency against the enzyme.[1] |
| MOL2008 | L. infantum | 150 | 12.6 | <10 | A potent paullone (B27933) analog with moderate selectivity.[2][7] |
| FS-554 | L. infantum | 350 | 112.3 | <10 | Another paullone analog.[2][7] |
| DDD66604 | T. brucei | 19,000 | - | - | Identified as a standard inhibitor in high-throughput screening.[1] |
| TS001 | L. major | 9,000 - 19,000 | 17 (L. major) | - | Identified from a high-throughput screen.[8] |
| Ebselen | T. brucei, T. cruzi, L. infantum | 2,600 - 13,800 | - | - | A multi-species TryS inhibitor that acts as a slow-binding inhibitor.[9] |
IC50: Half-maximal inhibitory concentration against the purified enzyme. EC50: Half-maximal effective concentration in a cellular assay. Selectivity Index (SI): Ratio of cytotoxicity against a mammalian cell line to the antiparasitic activity.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of enzyme inhibitors. Below are the protocols for key experiments used to confirm the on-target activity of TryS inhibitors.
Recombinant Trypanothione Synthetase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant TryS.
-
Principle: The enzymatic activity of TryS is determined by monitoring the release of inorganic phosphate (B84403) (Pi) from the ATP-dependent synthesis of trypanothione. The amount of Pi produced is quantified using a malachite green-based colorimetric reagent, such as BIOMOL Green.[1][10]
-
Materials:
-
Recombinant TryS enzyme
-
Assay Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35, 10 mM magnesium acetate.[1]
-
Substrates: ATP, spermidine (B129725) (Spd), and glutathione (B108866) (GSH).
-
Test compounds (e.g., DDD86243) dissolved in DMSO.
-
BIOMOL Green reagent.
-
384-well microplates.
-
-
Procedure:
-
Add 25 µL of assay buffer containing the substrates (e.g., 35 µM ATP, 25 µM Spd, 20 µM GSH) and the test compound at various concentrations to the wells of a microplate.[1]
-
Initiate the reaction by adding 25 µL of assay buffer containing 10 nM of recombinant TryS enzyme.[1]
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of BIOMOL Green reagent.
-
Incubate for 20 minutes to allow for color development.
-
Measure the absorbance at 650 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement: Intracellular Thiol Analysis
This experiment provides evidence that the inhibitor acts on its target within the parasite, leading to the expected downstream metabolic consequences.
-
Principle: Inhibition of TryS in live parasites is expected to decrease the intracellular concentration of trypanothione and cause a corresponding increase in its precursor, glutathione (GSH).[1] These changes in thiol levels can be quantified by HPLC after derivatization with a fluorescent dye.
-
Materials:
-
T. brucei bloodstream form parasites.
-
Culture medium (e.g., HMI-9).
-
Test compound (e.g., DDD86243).
-
Perchloric acid (PCA).
-
Monobromobimane (B13751) (mBBr) fluorescent dye.
-
HPLC system with a fluorescence detector.
-
-
Procedure:
-
Culture T. brucei parasites to a density of approximately 1 x 10^6 cells/mL.
-
Incubate the parasites with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the EC50 value) for a specified time (e.g., 72 hours).[1]
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells by adding cold 0.25 M PCA to precipitate proteins.
-
Centrifuge to pellet the protein debris and collect the acid-soluble supernatant.
-
Neutralize the supernatant and derivatize the thiol-containing molecules (GSH and trypanothione) with monobromobimane (mBBr).
-
Analyze the derivatized thiols by reverse-phase HPLC with fluorescence detection.
-
Quantify the levels of trypanothione and GSH by comparing the peak areas to known standards. A dose-dependent decrease in trypanothione and an increase in GSH confirm on-target activity.[1]
-
Visualizations
Signaling Pathway of Trypanothione Synthesis
Caption: The enzymatic reaction catalyzed by Trypanothione Synthetase (TryS) and its inhibition.
Experimental Workflow for On-Target Activity Confirmation
Caption: Workflow for confirming the on-target activity of a Trypanothione Synthetase inhibitor.
References
- 1. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Trypanothione Synthetase Inhibitors for Drug Discovery Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of notable Trypanothione (B104310) Synthetase (TryS) inhibitors, focusing on their performance and supported by experimental data. As the initially requested "Trypanothione synthetase-IN-2" did not yield specific public data, this guide will focus on a well-documented inhibitor, Ebselen, and compare it with other significant TryS inhibitors.
Trypanothione synthetase (TryS) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, including the causative agents of Chagas disease (Trypanosoma cruzi), African sleeping sickness (Trypanosoma brucei), and leishmaniasis (Leishmania species). This enzyme catalyzes the synthesis of trypanothione, a unique low-molecular-weight thiol that is essential for the parasites' survival and virulence, yet absent in their mammalian hosts. This makes TryS a prime target for the development of novel anti-parasitic drugs.
This guide delves into the inhibitory profiles of several key TryS inhibitors, presenting their potency and mechanisms of action.
Quantitative Comparison of Trypanothione Synthetase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected compounds against Trypanothione Synthetase from different trypanosomatid species. Lower IC50 values indicate higher potency.
| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Mechanism of Action | Reference |
| Organoselenium Compound | Ebselen | T. brucei | 2.6 - 13.8 | Slow-binding, irreversible, covalent modification of a conserved cysteine residue in the synthetase domain. | [1][2][3] |
| L. infantum | 2.6 - 13.8 | [1][2][3] | |||
| T. cruzi | 2.6 - 13.8 | [1][2][3] | |||
| Calmodulin Antagonist | Calmidazolium chloride | T. brucei | 2.6 - 13.8 | Not fully elucidated for TryS inhibition. | [3][4] |
| L. infantum | 2.6 - 13.8 | [3][4] | |||
| T. cruzi | 2.6 - 13.8 | [3][4] | |||
| Paullones | MOL2008 (3-chlorokenpaullone derivative) | L. infantum | 0.15 | ATP-competitive. | [1][5] |
| FS-554 (9-trifluoromethylpaullone derivative) | L. infantum | 0.35 | ATP-competitive. | [1][5] | |
| Phenyl-Indazole Derivative | Phenyl-indazole derivative | T. brucei | 0.14 | Not specified. | [2] |
| Carboxy piperidine (B6355638) amide | - | T. brucei | 1.2 - 36 | Not specified. | [3][4] |
| Amide methyl thiazole (B1198619) phenyl | - | T. brucei | 1.2 - 36 | Not specified. | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Trypanothione synthesis pathway and the point of inhibition by TryS inhibitors.
Caption: A typical experimental workflow for assessing the activity of TryS inhibitors.
Experimental Protocols
A detailed methodology for a common Trypanothione Synthetase inhibition assay is provided below. This protocol is based on the principle of measuring the release of inorganic phosphate (B84403) (Pi) from the ATP-dependent synthesis of trypanothione, using a malachite green-based colorimetric reagent such as BIOMOL GREEN.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Trypanothione Synthetase.
Materials:
-
Recombinant Trypanothione Synthetase (TryS) enzyme
-
Test inhibitor compound
-
Assay Buffer: 100 mM HEPES (pH 7.5-8.0), 10 mM MgCl2, 2 mM DTT, 0.01% (v/v) Triton X-100
-
Substrates: ATP, Spermidine, Glutathione (GSH)
-
BIOMOL GREEN™ Reagent (or similar malachite green-based phosphate detection reagent)
-
384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring absorbance at 620-650 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Setup:
-
In a 384-well plate, add the test inhibitor at various concentrations to the designated wells. Include control wells with DMSO only (for 100% enzyme activity) and wells with a known potent inhibitor (positive control).
-
Add the recombinant TryS enzyme to all wells except for the negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-60 minutes) at room temperature to allow for potential slow-binding interactions.
-
-
Enzymatic Reaction:
-
Prepare a substrate master mix containing ATP, spermidine, and glutathione in the assay buffer. The final concentrations should be optimized for the specific TryS enzyme being used (e.g., at or near their Km values).
-
Initiate the enzymatic reaction by adding the substrate master mix to all wells.
-
Incubate the plate at a controlled temperature (e.g., 28-37 °C) for a specific duration (e.g., 30-60 minutes) during which the reaction proceeds linearly.
-
-
Detection:
-
Stop the reaction by adding the BIOMOL GREEN™ reagent to all wells. This reagent will react with the inorganic phosphate produced during the reaction to generate a colored product.
-
Allow the color to develop for 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Absorbance_inhibitor - Absorbance_no_enzyme) / (Absorbance_DMSO - Absorbance_no_enzyme)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a foundational comparison of key Trypanothione Synthetase inhibitors. For further in-depth analysis, researchers are encouraged to consult the primary literature cited. The unique and essential nature of the trypanothione pathway continues to make TryS an attractive target for the development of novel therapeutics against trypanosomatid diseases.
References
- 1. Mechanistic and biological characterisation of novel N5-substituted paullones targeting the biosynthesis of trypanothione in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Trypanothione Synthetase Inhibitors Versus Standard Anti-leishmanial Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel therapeutic strategy targeting Trypanothione (B104310) synthetase (TryS) versus current frontline treatments for leishmaniasis. Due to the absence of specific public data on "Trypanothione synthetase-IN-2," this analysis utilizes published data for a representative and potent N-substituted paullone (B27933) derivative, a known Trypanothione synthetase inhibitor, as a proxy. The comparison focuses on the mechanism of action, in vitro efficacy, and cellular toxicity, supported by experimental data and protocols to inform future drug discovery and development efforts.
Introduction to Therapeutic Strategies
Leishmaniasis remains a significant global health problem, with current treatments facing challenges of toxicity, parenteral administration, high cost, and growing parasite resistance.[1] Standard drugs include pentavalent antimonials, the polyene antibiotic Amphotericin B, the oral alkylphosphocholine Miltefosine, and the aminoglycoside Paromomycin.[2] A promising alternative strategy involves targeting the parasite's unique trypanothione-based redox system, which is absent in humans.[3][4] Trypanothione synthetase (TryS) is a pivotal enzyme in this pathway, essential for parasite survival, making it a prime target for novel drug development.[3][5]
Mechanism of Action: A Tale of Two Pathways
Trypanothione Synthetase Inhibition
Leishmania parasites rely on the dithiol trypanothione [T(SH)₂] to defend against oxidative stress. Trypanothione synthetase (TryS) catalyzes the two-step ATP-dependent synthesis of trypanothione from glutathione (B108866) and spermidine.[6] Inhibition of TryS disrupts the parasite's redox homeostasis, leaving it vulnerable to oxidative damage from host immune responses and leading to cell death.[3]
Mechanisms of Current Anti-leishmanial Drugs
Current drugs act through diverse mechanisms:
-
Amphotericin B: Binds to ergosterol, the primary sterol in the Leishmania cell membrane, forming pores that lead to leakage of intracellular cations and cell death.[7]
-
Miltefosine: A multifaceted drug that interferes with lipid metabolism, GPI anchor biosynthesis, and signal transduction pathways, ultimately inducing apoptosis-like cell death.[7][8]
-
Pentavalent Antimonials (SbV): Act as pro-drugs that are reduced to the more toxic trivalent form (SbIII) within the parasite. SbIII inhibits trypanothione reductase (TryR), a key enzyme downstream of TryS, disrupting redox balance and also interfering with DNA and RNA metabolism.[9]
-
Paromomycin: An aminoglycoside antibiotic that is thought to inhibit protein synthesis by binding to ribosomal RNA.[10]
Comparative In Vitro Performance
The following tables summarize the quantitative data on the in vitro activity of a representative TryS inhibitor (a paullone derivative) compared to standard anti-leishmanial drugs against Leishmania amastigotes, the clinically relevant intracellular stage, and their toxicity against mammalian cells.
Table 1: In Vitro Anti-leishmanial Activity (IC₅₀)
| Compound/Drug | Target/Mechanism | Leishmania Species | Parasite Stage | IC₅₀ (µM) | Citation(s) |
| TryS Inhibitor (Paullone) | Trypanothione Synthetase | L. infantum | Amastigotes | ~12.6 | [6] |
| Amphotericin B | Ergosterol Binding | L. donovani | Amastigotes | 0.015 - 0.4 | [11][12] |
| Miltefosine | Lipid Metabolism/Apoptosis | L. donovani | Amastigotes | 0.9 - 4.3 | [12][13] |
| Paromomycin | Protein Synthesis | L. donovani | Amastigotes | ~8.0 | [14] |
| Pentavalent Antimonials | Trypanothione Reductase | L. infantum | Amastigotes | 4.7 - 7.7 mgSbV/L | [15] |
Note: IC₅₀ values can vary based on parasite strain, cell line, and assay conditions. The data presented is a representative range from the cited literature.
Table 2: Cytotoxicity and Selectivity Index
| Compound/Drug | Mammalian Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Citation(s) |
| TryS Inhibitor (Paullone) | THP-1 Macrophages | >30 | >2.4 | [6] |
| Amphotericin B | THP-1 Macrophages | 8.1 | ~4 | [1] |
| Miltefosine | Various | ~15-50 | ~5-15 | [16] |
| Paromomycin | Macrophages | >500 | >60 | [3] |
| Pentavalent Antimonials | Macrophages | High (low toxicity) | Varies | [17] |
Note: A higher Selectivity Index indicates greater selectivity for the parasite over host cells.
Experimental Protocols & Workflow
The data presented is typically generated using standardized in vitro assays. Below are detailed methodologies for the key experiments.
Intracellular Amastigote Susceptibility Assay
This assay is the gold standard for evaluating the efficacy of compounds against the clinically relevant stage of the parasite.
Protocol:
-
Macrophage Seeding: Human monocytic cell lines (e.g., THP-1) are differentiated into adherent macrophages using Phorbol 12-myristate 13-acetate (PMA) and seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well. The plates are incubated for 48-72 hours to allow for differentiation and adherence.
-
Parasite Infection: Stationary-phase Leishmania promastigotes are added to the macrophage culture at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). The plates are incubated for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: After incubation, wells are washed multiple times with warm phosphate-buffered saline (PBS) or culture medium to remove non-phagocytosed promastigotes.
-
Compound Addition: The test compounds (e.g., TryS inhibitor) and reference drugs are serially diluted and added to the infected cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: Cells are fixed with methanol (B129727) and stained with Giemsa. The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the parasite number by 50% compared to the untreated control, is calculated using non-linear regression analysis.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the toxicity of a compound.
Protocol:
-
Cell Seeding: A mammalian cell line (e.g., THP-1, L929 fibroblasts) is seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.[15]
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Incubation: The plate is incubated for the same duration as the efficacy assay (e.g., 48-72 hours).[13]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[15]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance is measured using a microplate reader at approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated.
Conclusion
Targeting Trypanothione synthetase represents a highly promising and parasite-specific strategy for the development of new anti-leishmanial drugs. While the in vitro potency of early TryS inhibitors like the paullone derivatives may not yet surpass that of potent drugs like Amphotericin B, they offer a distinct mechanism of action that could be crucial for overcoming existing resistance.[3][6] Furthermore, their potential for improved selectivity over host cells, as suggested by initial data, is a significant advantage. Paromomycin also shows a very high selectivity index.[3] The continued exploration and optimization of TryS inhibitors are warranted to develop safer, more effective, and orally available treatments for leishmaniasis. This guide underscores the importance of a multi-faceted approach, combining novel target-based discovery with established screening protocols, to advance the anti-leishmanial drug pipeline.
References
- 1. Frontiers | In vitro anti-Leishmania activity of triclabendazole and its synergic effect with amphotericin B [frontiersin.org]
- 2. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]
- 11. An In Vitro Assay to Quantify the Intracellular Growth of Parasite in Macrophages [jove.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2.6. Macrophage-Amastigote Model [bio-protocol.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Leishmania mexicana Trypanothione Reductase Inhibitors: Computational and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Trypanothione Synthetase Inhibitors and Miltefosine in Anti-leishmanial Efficacy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of a representative Trypanothione (B104310) Synthetase (TryS) inhibitor against the established anti-leishmanial drug, miltefosine (B1683995). Due to the absence of publicly available data for a specific compound designated "Trypanothione synthetase-IN-2," this guide will utilize data for the known Trypanothione Synthetase inhibitor, TS001, as a proxy to facilitate a meaningful comparison against miltefosine.
This guide presents a comprehensive overview of their mechanisms of action, quantitative efficacy data derived from in vitro studies, and detailed experimental protocols.
At a Glance: Comparative Efficacy
The following tables summarize the in vitro efficacy of the Trypanothione Synthetase inhibitor TS001 and miltefosine against Leishmania parasites.
| Compound | Target Organism | Parasite Stage | Efficacy Metric (IC50) | Reference |
| TS001 | Leishmania major | Promastigote | 17 µM | [1] |
| Leishmania donovani | Promastigote | 26 µM | [1] | |
| Miltefosine | Leishmania donovani | Promastigote | 0.4 - 3.8 µM | [2] |
| Leishmania donovani | Amastigote (axenic) | 0.4 - 3.8 µM | [2] | |
| Leishmania donovani | Amastigote (intracellular) | 0.9 - 4.3 µM | [2] | |
| Leishmania tropica | Promastigote | 17.07 µM | [3] | |
| Leishmania tropica | Amastigote (axenic) | 18.08 µM | [3] | |
| Leishmania tropica | Promastigote | 0.3548 ± 0.17 µg/ml | [4] | |
| Leishmania tropica | Amastigote (axenic) | 0.5320 ± 0.21 µg/ml | [4] |
Mechanisms of Action: A Tale of Two Strategies
The anti-leishmanial activity of Trypanothione Synthetase inhibitors and miltefosine stem from fundamentally different mechanisms, which are visualized in the diagrams below.
Trypanothione Synthetase Inhibition: Crippling the Parasite's Redox Defense
Trypanosomatids, including Leishmania, rely on a unique thiol metabolism centered around trypanothione to protect themselves from oxidative stress. Trypanothione Synthetase (TryS) is a key enzyme in the biosynthesis of trypanothione.[5] Inhibitors of TryS, such as TS001, block this pathway, leading to a depletion of trypanothione. This depletion leaves the parasite vulnerable to damage from reactive oxygen species (ROS), ultimately leading to cell death.
Miltefosine: A Multi-pronged Assault on Parasite Physiology
Miltefosine's mechanism of action is more complex and multifaceted. It is known to disrupt several crucial cellular processes in Leishmania.[6][7][8] A primary mode of action involves the disruption of calcium homeostasis, which is critical for many cellular functions.[8][9] Miltefosine also interferes with lipid metabolism and the integrity of cellular membranes, affects mitochondrial function by inhibiting cytochrome c oxidase, and can induce apoptosis-like cell death in the parasite.[6][7][10]
Experimental Protocols
The following are generalized protocols for the in vitro assessment of anti-leishmanial compounds. Specific parameters may vary between laboratories.
In Vitro Promastigote Viability Assay
This assay is a common primary screen for anti-leishmanial drug discovery.
Detailed Methodology:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at 24-26°C to reach the logarithmic growth phase.[11]
-
Assay Setup: Promastigotes are seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 to 1 x 10^6 cells/mL.
-
Compound Addition: Test compounds (TS001 or miltefosine) are serially diluted and added to the wells. A negative control (no drug) and a positive control (a known anti-leishmanial drug) are included.
-
Incubation: The plates are incubated for 48 to 72 hours at 24-26°C.
-
Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) is added to each well.[3][12]
-
Data Acquisition: After a further incubation period of 2-4 hours, the absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vitro Intracellular Amastigote Assay
This assay is considered more representative of the in vivo situation as it assesses the compound's ability to kill the clinically relevant amastigote stage within host macrophages.
Detailed Methodology:
-
Macrophage Culture: A suitable macrophage cell line (e.g., THP-1, J774) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere.[13]
-
Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes. The promastigotes are phagocytosed and transform into amastigotes within the macrophages.
-
Compound Treatment: After infection, the cells are washed to remove extracellular parasites, and fresh medium containing serial dilutions of the test compounds is added.
-
Incubation: The infected cells are incubated for 72 hours.
-
Assessment of Infection: The number of amastigotes per macrophage is determined. This can be done by microscopy after Giemsa staining or by using reporter gene-expressing parasites (e.g., luciferase or GFP).
-
Data Analysis: The IC50 value is determined by quantifying the reduction in the number of amastigotes in treated versus untreated cells.
Conclusion
This comparative guide highlights two distinct and promising strategies for anti-leishmanial drug development. Trypanothione Synthetase inhibitors, represented here by TS001, offer a targeted approach by disrupting a parasite-specific metabolic pathway essential for its survival. Miltefosine, on the other hand, demonstrates a broader, multi-pronged attack on the parasite's cellular machinery.
The in vitro data suggests that while both classes of compounds are effective, miltefosine currently exhibits greater potency against a wider range of Leishmania species and life stages. However, the development of more potent and specific Trypanothione Synthetase inhibitors remains a highly attractive avenue for the discovery of novel anti-leishmanial agents, particularly given the potential for reduced host toxicity due to the parasite-specific nature of the target. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of Trypanothione Synthetase inhibitors.
References
- 1. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. In vitro efficacy of polymer coated miltefosine drug against leishmania tropica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of Trypanothione Synthetase Inhibitors Against Host Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of inhibitors targeting Trypanothione (B104310) Synthetase (TryS), a key enzyme in trypanosomatid parasites, against host cells. The data presented here is crucial for the development of safe and effective therapeutics against diseases like Human African Trypanosomiasis (sleeping sickness), Chagas disease, and Leishmaniasis.
Trypanothione synthetase is an essential enzyme for the survival of trypanosomatid parasites, as it catalyzes the synthesis of trypanothione, a unique dithiol that protects the parasites from oxidative stress.[1][2][3] Importantly, this enzyme and its product are absent in humans, making TryS a highly attractive target for the development of selective anti-parasitic drugs.[1][4][5] This guide focuses on the comparative selectivity of various reported TryS inhibitors.
Quantitative Selectivity Data
The following table summarizes the in vitro activity of several Trypanothione Synthetase inhibitors against various trypanosomatid parasites and their cytotoxicity against different host cell lines. The Selectivity Index (SI), calculated as the ratio of host cell cytotoxicity (EC50 or CC50) to parasite inhibitory concentration (EC50), is a key indicator of a compound's therapeutic window.
| Compound ID | Target Organism | Parasite EC50 (µM) | Host Cell Line | Host Cell Cytotoxicity (EC50/CC50) (µM) | Selectivity Index (SI) | Reference |
| Highly Selective Inhibitors | ||||||
| Hit Compound (unspecified 1) | Trypanosoma brucei brucei | N/A | Human Cell Line | >50 | 11 to 182 | [4][6] |
| Hit Compound (unspecified 2) | Trypanosoma brucei brucei | N/A | Human Cell Line | >50 | 11 to 182 | [4][6] |
| Hit Compound (unspecified 3) | Trypanosoma brucei brucei | N/A | Human Cell Line | >50 | 11 to 182 | [4][6] |
| Hit Compound (unspecified 4) | Trypanosoma brucei brucei | N/A | Human Cell Line | >50 | 11 to 182 | [4][6] |
| Hit Compound (unspecified 5) | Trypanosoma brucei brucei | N/A | Human Cell Line | >50 | 11 to 182 | [4][6] |
| Hit Compound (unspecified 6) | Trypanosoma brucei brucei | N/A | Human Cell Line | >50 | 11 to 182 | [4][6] |
| Hit Compound (unspecified 7) | Trypanosoma brucei brucei | N/A | Human Cell Line | >50 | 11 to 182 | [4][6] |
| DDD86243 | Trypanosoma brucei | 5 - 30 | MRC-5 (Human Lung Fibroblast) | >50 | >1.7 - 10 | [4] |
| Inhibitors with Low Selectivity | ||||||
| Compound 1 | Trypanosoma cruzi / T. brucei | Moderate Activity | J774 (Mouse Macrophage) | High Cytotoxicity | < 10 | [7] |
| Compound 2 | Trypanosoma cruzi / T. brucei | Moderate Activity | J774 (Mouse Macrophage) | High Cytotoxicity | < 10 | [7] |
| Various Hits | Trypanosoma cruzi / Leishmania donovani | 1-digit µM | Human Osteosarcoma & Macrophage | High Cytotoxicity | ≤ 3 | [6] |
Experimental Protocols
In Vitro Trypanosome Growth Inhibition Assay
This assay is performed to determine the 50% effective concentration (EC50) of a compound required to inhibit the growth of trypanosome parasites.
-
Parasite Culture: Bloodstream form Trypanosoma brucei parasites are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay Procedure:
-
Parasites are seeded into 96-well plates at a specific density.
-
The serially diluted compounds are added to the wells.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
-
Growth Measurement: Parasite viability is assessed using a fluorescent or colorimetric reagent (e.g., resazurin-based assays like AlamarBlue). The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The EC50 values are calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Host Cell Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian host cell line.
-
Cell Culture: Human cell lines (e.g., MRC-5, HepG2, or HEK293) are cultured in an appropriate medium (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Similar to the parasite growth inhibition assay, the test compounds are serially diluted to the desired concentrations.
-
Assay Procedure:
-
Host cells are seeded into 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing the serially diluted compounds.
-
The plates are incubated for a specified duration (e.g., 72 hours).
-
-
Viability Assessment: Cell viability is determined using a suitable assay, such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: The CC50 values are calculated from the dose-response curves, representing the compound concentration that reduces cell viability by 50%.
Visualizations
Signaling Pathway
Caption: Trypanothione biosynthesis pathway and the inhibitory action of Trypanothione Synthetase-IN-2.
Experimental Workflow
Caption: Workflow for determining the selectivity index of a Trypanothione Synthetase inhibitor.
References
- 1. Trypanothione - Wikipedia [en.wikipedia.org]
- 2. Phenotypic analysis of trypanothione synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease | MDPI [mdpi.com]
A Comparative Guide to Trypanothione Synthetase Inhibitors: Evaluating Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity and performance of novel Trypanothione (B104310) synthetase (TryS) inhibitors, using "Trypanothione synthetase-IN-2" as a representative investigational compound. Trypanothione synthetase is a critical enzyme in the redox metabolism of trypanosomatid parasites, including the causative agents of Chagas disease, African sleeping sickness, and leishmaniasis. As this enzyme is absent in humans, it represents a key target for the development of new anti-parasitic drugs.
This document outlines the methodologies for comparative analysis against a panel of known TryS inhibitors, presents available experimental data in a structured format, and visualizes key biological pathways and experimental workflows.
Introduction to Trypanothione Synthetase and its Inhibition
Trypanothione synthetase (TryS) is a bifunctional enzyme that catalyzes the synthesis of trypanothione, a unique low-molecular-weight thiol that protects trypanosomatids from oxidative stress.[1][2] The biosynthesis of trypanothione involves the ATP-dependent conjugation of two molecules of glutathione (B108866) with one molecule of spermidine.[3][4][5] Inhibition of TryS disrupts the parasite's redox balance, leading to cell death, making it an attractive therapeutic target.[1][6]
A variety of chemical scaffolds have been identified as inhibitors of TryS, ranging from substrate analogs to compounds identified through high-throughput screening. Understanding the potency, selectivity, and cross-reactivity of a new inhibitor like this compound against different trypanosomatid species is crucial for its development as a potential therapeutic agent.
Comparative Performance Data of Known Trypanothione Synthetase Inhibitors
To effectively evaluate a new chemical entity, its performance must be benchmarked against existing inhibitors. The following tables summarize the in vitro potency (IC50) and cellular efficacy (EC50) of selected known TryS inhibitors against various trypanosomatid species.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected Compounds against Trypanothione Synthetase
| Compound/Scaffold | Target Species | IC50 (µM) | Reference |
| Paullones | |||
| Compound 1 | L. infantum | 0.35 | [3] |
| Compound 2 | L. infantum | 0.15 | [3] |
| Phenyl-indazole derivative | |||
| Compound 4 | T. brucei | 0.14 | [3] |
| DDD66604 (Prochlorperazine) | T. brucei | ~19 | [6] |
| DDD86243 | T. brucei | 0.095 - 0.317 | [6][7] |
| Calmidazolium chloride | T. brucei | 2.6 - 13.8 | [7][8] |
| Ebselen | T. brucei | 2.6 - 13.8 | [7][8] |
| TS001 | L. major | 9 - 19 | [9] |
Table 2: Cellular Efficacy (EC50) and Selectivity Index (SI) of Selected TryS Inhibitors
| Compound/Scaffold | Target Organism | EC50 (µM) | Mammalian Cell Line | SI (CC50/EC50) | Reference |
| Paullones | |||||
| Compound 1 | L. infantum promastigotes | 112.3 | J774 macrophages | <10 | [3] |
| Compound 2 | L. infantum promastigotes | 12.6 | J774 macrophages | <10 | [3] |
| Compound 2 | L. braziliensis amastigotes | 4.0 | - | - | [3] |
| Compound 2 | L. infantum amastigotes | 10.0 | - | - | [3] |
| Phenyl-indazole derivative | |||||
| Compound 4 | T. brucei | 5.1 | - | - | [3] |
| DDD series | T. brucei | 5 - 30 | MRC-5 | >1.7 - 10 | [6] |
| TS001 | L. major promastigotes | 17 | - | - | [9] |
| TS001 | L. donovani promastigotes | 26 | - | - | [9] |
| TS001 | T. brucei brucei | 31 | - | - | [9] |
Experimental Protocols for Cross-Reactivity Studies
To ensure a standardized comparison, detailed experimental protocols for determining the inhibitory activity and cellular efficacy of this compound are provided below.
Recombinant Trypanothione Synthetase Inhibition Assay
This in vitro assay measures the direct inhibition of purified recombinant TryS enzyme from different trypanosomatid species (e.g., T. brucei, L. major, T. cruzi).
Principle: The enzymatic activity of TryS is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the synthesis of trypanothione. The BIOMOL Green™ reagent is used for the colorimetric detection of Pi.
Protocol:
-
Enzyme Expression and Purification: Express and purify recombinant TryS from the desired trypanosomatid species.
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 384-well plate containing:
-
100 mM HEPES buffer, pH 8.0
-
0.5 mM EDTA
-
2 mM Dithiothreitol (DTT)
-
0.01% Brij-35
-
10 mM Magnesium Acetate
-
10 nM recombinant TryS enzyme
-
25 µM Spermidine
-
20 µM Glutathione (GSH)
-
35 µM ATP
-
Varying concentrations of the test inhibitor (e.g., this compound) solubilized in DMSO (final DMSO concentration ≤ 1%).
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Phosphate Detection: Stop the reaction by adding BIOMOL Green™ reagent.
-
Measurement: After a color development period (e.g., 20 minutes), measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
Anti-trypanosomal Cell-Based Assay
This assay determines the efficacy of the inhibitor against live trypanosomatid parasites.
Protocol:
-
Parasite Culture: Culture the desired trypanosomatid species and life-cycle stage (e.g., T. brucei bloodstream forms, Leishmania promastigotes or amastigotes) under appropriate conditions.
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in the culture medium.
-
Incubation: Seed the parasites in a 96-well plate and add the inhibitor dilutions. Incubate for a specified period (e.g., 72 hours) under appropriate culture conditions.
-
Viability Assessment: Assess parasite viability using a suitable reagent such as resazurin (B115843) (AlamarBlue). Add resazurin to each well and incubate for a further 4-6 hours.
-
Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC50 value.
Mammalian Cell Cytotoxicity Assay
This assay is crucial for determining the selectivity of the inhibitor.
Protocol:
-
Cell Culture: Culture a relevant mammalian cell line (e.g., MRC-5, HEK293, or a macrophage line like J774) in appropriate media.
-
Compound Treatment: Seed the cells in a 96-well plate and, after allowing them to adhere, treat them with serial dilutions of the test inhibitor.
-
Incubation: Incubate the cells for the same duration as the anti-trypanosomal assay (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a method such as the resazurin assay described above or an MTT assay.
-
Data Analysis: Determine the CC50 (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC50 / EC50).
Visualizing Pathways and Workflows
Trypanothione Biosynthesis Pathway
The following diagram illustrates the central role of Trypanothione synthetase in the biosynthesis of trypanothione.
Caption: The two-step enzymatic synthesis of trypanothione catalyzed by Trypanothione synthetase.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the logical flow of experiments for assessing a novel Trypanothione synthetase inhibitor.
Caption: A streamlined workflow for the comprehensive evaluation of a Trypanothione synthetase inhibitor.
Conclusion
The systematic evaluation of new Trypanothione synthetase inhibitors, such as the hypothetical "this compound," is essential for the development of novel therapeutics against neglected tropical diseases. This guide provides the necessary framework, including comparative data on known inhibitors and detailed experimental protocols, to facilitate a robust assessment of potency, cross-reactivity against different trypanosomatid species, and selectivity over mammalian cells. By following these standardized procedures, researchers can generate high-quality, comparable data that will accelerate the identification and optimization of promising new drug candidates targeting this vital parasitic enzyme.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trypanothione synthase - Wikipedia [en.wikipedia.org]
- 5. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Trypanothione synthetase-IN-2 and other novel inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trypanothione (B104310) synthetase-IN-2 and other novel inhibitors targeting Trypanothione synthetase (TryS), a key enzyme in the redox metabolism of trypanosomatids and a promising drug target for diseases like leishmaniasis and trypanosomiasis.
This guide presents a consolidated overview of the inhibitory potency of various chemical scaffolds against TryS from different pathogenic species. The data, summarized from multiple studies, facilitates a direct comparison of these compounds, aiding in the selection and development of more effective therapeutics.
Performance Data of Trypanothione Synthetase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of Trypanothione synthetase-IN-2 and other recently developed inhibitors against Trypanothione synthetase from various trypanosomatid species.
| Inhibitor Class | Compound Name/Scaffold | Target Organism | IC50 (µM) | Reference |
| Amphiphilic Polyamino Compound | This compound | Leishmania infantum | 5.4 | [1] |
| Paullone Derivatives | MOL2008 | Leishmania infantum | 0.15 | [2][3] |
| FS-554 | Leishmania infantum | 0.35 | [2][3] | |
| Adamantane Derivative | Singleton with adamantine moiety | Trypanosoma brucei | 1.2 | [4][5][6] |
| Benzoselenazol Derivative | Ebselen | Trypanosoma brucei | 2.6 - 13.8 | [4][6] |
| Ebselen | Leishmania infantum | 2.6 - 13.8 | [4][6] | |
| Ebselen | Trypanosoma cruzi | 2.6 - 13.8 | [4][6] | |
| Imidazolium Derivative | Calmidazolium chloride | Trypanosoma brucei | 2.6 - 13.8 | [4][6] |
| Calmidazolium chloride | Leishmania infantum | 2.6 - 13.8 | [4][6] | |
| Calmidazolium chloride | Trypanosoma cruzi | 2.6 - 13.8 | [4][6] | |
| N,N'-bis(benzyl)-substituted diamines | General Scaffold | Leishmania infantum | Low µM range | |
| General Scaffold | Trypanosoma brucei | Low µM range | ||
| General Scaffold | Trypanosoma cruzi | Low µM range |
Experimental Methodologies
The inhibitory activity of the compounds listed above is typically determined using a colorimetric, malachite green-based assay that measures the release of inorganic phosphate (B84403) (Pi) during the ATP-dependent synthesis of trypanothione.
Trypanothione Synthetase Inhibition Assay Protocol (Malachite Green-Based)
This protocol outlines the general steps for determining the IC50 values of potential TryS inhibitors.
1. Reagents and Materials:
-
Recombinant Trypanothione synthetase (from the desired species)
-
ATP (Adenosine triphosphate)
-
Spermidine
-
Glutathione (B108866) (GSH)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl2 and KCl)
-
Test compounds (dissolved in DMSO)
-
Malachite Green Reagent (a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid)
-
Phosphate standard solution
-
384-well microplates
2. Assay Procedure:
-
Compound Dispensing: Dispense serial dilutions of the test compounds into the wells of a 384-well plate. Include appropriate controls (no inhibitor, no enzyme).
-
Enzyme Addition: Add the recombinant TryS enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates (ATP, spermidine, and GSH) to all wells.
-
Reaction Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.
-
Absorbance Measurement: Measure the absorbance of the colored complex at a wavelength of approximately 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
-
Visualizing the Trypanothione Synthesis Pathway
The following diagram illustrates the two-step enzymatic synthesis of trypanothione from its precursors, glutathione and spermidine, as catalyzed by Trypanothione synthetase.
Caption: The enzymatic pathway of trypanothione synthesis catalyzed by Trypanothione synthetase.
References
- 1. mdpi.com [mdpi.com]
- 2. The indole motif is essential for the antitrypanosomal activity of N5-substituted paullones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Guide for the Proper Disposal of Trypanothione Synthetase-IN-2
For Immediate Release: This document provides critical safety and logistical information for the proper disposal of Trypanothione synthetase-IN-2, a compound used in drug development research targeting trypanosomatid parasites. This guide is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potent, potentially hazardous substance. The following procedures are based on established best practices for the disposal of biologically active small molecules and potent chemical compounds.
Core Principles of Chemical Waste Disposal
The primary goal of laboratory chemical waste disposal is to prevent harm to individuals and the environment. This is achieved through the diligent segregation, containment, and clear labeling of all hazardous waste. Under no circumstances should chemical waste like this compound be disposed of down the drain or in regular trash[1].
Summary of Disposal Principles
Due to the lack of specific quantitative data for this compound, a comparative data table is not applicable. However, the principles for handling potent research compounds are universal. All waste containing this inhibitor, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash[2]. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container[2][3]. |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container[1][2]. |
Detailed Disposal Procedures
Researchers must adhere to the following steps to ensure the safe disposal of this compound and associated waste:
-
Segregation : At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes unused compounds, stock solutions, and contaminated consumables such as gloves, weighing paper, and pipette tips[2].
-
Containment :
-
Solid Waste : Place unused or expired this compound and any contaminated solids in a designated, robust, and sealable hazardous waste container. The container should be clearly labeled "Hazardous Waste" and list "this compound" as a component[2].
-
Liquid Waste : Collect all solutions containing the inhibitor in a dedicated, leak-proof, and shatter-resistant container. This container must be kept tightly closed when not in use and be clearly labeled with "Hazardous Waste" and all chemical contents, including solvents and their approximate concentrations[1][2].
-
-
Labeling : All hazardous waste containers must be clearly labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of waste accumulation should also be recorded[1][2].
-
Storage : Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions[2].
-
Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound. A standard procedure involves wiping surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used must also be disposed of as hazardous waste[2].
-
Disposal Request : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this waste through standard municipal channels[2].
Experimental Protocols
In Vitro Trypanothione Synthetase (TryS) Inhibition Assay
To assess the potency of inhibitors like this compound, a common experimental protocol is an in vitro enzyme assay. The enzymatic activity of TryS is determined by monitoring the release of phosphate (B84403) using a reagent like BIOMOL Green, which results in an absorbance change at 650 nm[4].
Methodology:
-
Reactions are typically performed in a 384-well plate format in a reaction volume of 50 µL[4].
-
The reaction buffer contains 100 mM HEPES (pH 8.0), 0.5 mM EDTA, 2 mM dithiothreitol, 0.01% Brij-35, and 10 mM magnesium acetate[4].
-
The enzyme (e.g., 10 nM TryS) and substrates (e.g., 25 µM Spermidine, 20 µM Glutathione, 35 µM ATP) are combined[4].
-
The test compound (inhibitor) is added to the wells, typically as a serial dilution in DMSO[4].
-
The reaction is initiated by the addition of one of the substrates (e.g., Glutathione)[4].
-
The reaction proceeds at room temperature for a set time, for instance, 60 minutes[4].
-
The reaction is stopped, and the signal is developed by adding 50 µL of BIOMOL Green reagent[4].
-
After a 30-minute development period, the absorbance is read at 650 nm using a plate reader[4].
-
Data is analyzed to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%[4].
Visualizations
The following diagrams illustrate the procedural workflow for disposal and the biological pathway targeted by the inhibitor.
References
Personal protective equipment for handling Trypanothione synthetase-IN-2
Essential Safety and Handling Guide for Trypanothione (B104310) Synthetase-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trypanothione synthetase-IN-2. The following procedures are based on standard safety protocols for handling novel research chemicals where a specific Safety Data Sheet (SDS) is not available. A thorough risk assessment should be conducted before beginning any work.
Compound Data
This compound is an inhibitor of Leishmania infantum trypanothione synthetase (TryS), an enzyme essential for the survival of certain parasites.[1][2] It is not intended for human use.[1]
| Property | Value | Source |
| Molecular Formula | C41H69N7O11 | [1] |
| Molecular Weight | 836.03 g/mol | [1] |
| CAS Number | 3033799-60-6 | [1] |
| Inhibitory Activity (IC50) | 5.4 µM against L. infantum Trypanothione Synthetase (TryS) | [1] |
| Leishmanicidal Activity (EC50) | 7.3 ± 0.5 µM (axenic amastigotes)17.9 ± 0.4 µM (intracellular amastigotes) | [1] |
| Cytotoxicity (CC50) | >75 µM against HepG2 cells | [1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and essential barrier against exposure after all other control measures have been implemented.[3] Always inspect PPE for damage before use.[4]
| PPE Category | Specification & Rationale |
| Hand Protection | Wear chemically resistant, powder-free nitrile gloves.[5][6] Thicker gloves generally offer better protection.[3] Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[3] Avoid PVC gloves as they offer little chemical protection.[3] |
| Eye & Face Protection | Use safety glasses with side-shields at a minimum.[7] For tasks with a higher risk of splashes, a face shield provides more comprehensive protection for the face and eyes.[3] |
| Body Protection | Wear a lab coat to protect skin and clothing.[6] For handling larger quantities or in situations with a higher risk of spills, consider disposable gowns with cuffed sleeves to provide a better seal with gloves.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] If dusts are generated and ventilation is inadequate, a NIOSH-certified N-95 or N-100 particle mask may be necessary.[3][7] Surgical masks do not offer protection from chemical exposure.[3] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[4] Do not wear sandals or perforated shoes.[4] |
Operational Plans
Adherence to strict operational protocols is critical for ensuring safety and experimental integrity.
Handling and Use
-
Designated Area: Handle this compound in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.[4][9]
-
Avoid Exposure: Do not smell or taste the chemical.[4] Avoid all direct contact with skin and eyes.[7]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the shift.[4][7] Do not eat, drink, smoke, or apply cosmetics in the laboratory.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.[9] Upon receipt and opening, containers should be dated.[10][11]
Storage Plan
Proper storage is essential to maintain compound integrity and prevent accidents.
-
Location: Store in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.[10] Do not store on benchtops where containers can be easily knocked over.[10]
-
Container: Keep the container tightly sealed to prevent contamination and exposure.[7]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[9][11]
-
Inventory: Minimize the quantity of the chemical stored in the lab to only what is actively needed.[10][11] Maintain an accurate inventory to track usage and disposal.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.[9]
-
Evacuate (if necessary): For large or highly hazardous spills, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]
-
Contain Spill: Use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill.[7]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance. Clean the affected area thoroughly.
-
Disposal: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent pads, in a designated and clearly labeled hazardous waste container.
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the waste through your institution's authorized hazardous waste disposal service, following all local and national regulations.[9]
Visualized Protocols and Pathways
Experimental Workflow
The following diagram outlines a typical workflow for screening a chemical inhibitor like this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pppmag.com [pppmag.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. pharmastate.academy [pharmastate.academy]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. download.basf.com [download.basf.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
